4-Phenylpiperidine-4-carboxamide
Description
BenchChem offers high-quality 4-Phenylpiperidine-4-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Phenylpiperidine-4-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
CAS No. |
80139-80-6 |
|---|---|
Molecular Formula |
C12H16N2O |
Molecular Weight |
204.27 g/mol |
IUPAC Name |
4-phenylpiperidine-4-carboxamide |
InChI |
InChI=1S/C12H16N2O/c13-11(15)12(6-8-14-9-7-12)10-4-2-1-3-5-10/h1-5,14H,6-9H2,(H2,13,15) |
InChI Key |
JPUKONSIEHCAQA-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC1(C2=CC=CC=C2)C(=O)N |
Origin of Product |
United States |
Foundational & Exploratory
Pharmacological Significance of 4-Phenylpiperidine-4-carboxamide Derivatives
This guide provides an in-depth technical analysis of 4-Phenylpiperidine-4-carboxamide derivatives , a scaffold of critical importance in medicinal chemistry. While often overshadowed by its ester analog (Pethidine/Meperidine), the carboxamide variant represents a pivotal "switch" in pharmacological design—transitioning from classical opioid agonism to high-affinity Neurokinin-1 (NK1) antagonism and metabolically stable analgesics.
Technical Guide for Drug Development Professionals
Executive Summary: The "Amide Switch"
The 4-phenylpiperidine-4-carboxamide scaffold is a privileged structure in neuropharmacology. Historically derived as the hydrolytically stable analog of the opioid Pethidine (Meperidine) , this chemical entity serves as a bifurcation point in drug discovery:
-
Opioid Receptor Agonism: Retains mu-opioid receptor (MOR) affinity but with significantly enhanced metabolic stability compared to labile esters.
-
NK1 Receptor Antagonism: With specific N-substitutions (e.g., bulky lipophilic groups), the scaffold loses opioid activity and gains high affinity for the Neurokinin-1 receptor, blocking Substance P.
This guide details the structure-activity relationships (SAR), synthesis, and dual pharmacological profiles of this versatile class.
Chemical Architecture & SAR
The core pharmacophore consists of a piperidine ring substituted at the C4 position with both a phenyl ring and a carboxamide group (
The Stability Advantage
The primary liability of Pethidine (ethyl 1-methyl-4-phenylpiperidine-4-carboxylate) is rapid hydrolysis by plasma esterases to Pethidinic Acid , which is inactive and potentially neurotoxic (via norpethidine accumulation).
-
Carboxamide Substitution: Replacing the C4-ester with a C4-carboxamide creates a moiety resistant to esterase cleavage.
-
Result: Compounds with longer half-lives and predictable pharmacokinetics, though often with altered receptor binding kinetics.
SAR Map: Toggling Activity
The biological target is dictated by the substituents at the Nitrogen (N1) and the Carboxamide (C4).
Figure 1: Structure-Activity Relationship (SAR) map showing how N-substitution dictates the pharmacological pathway.
Pharmacological Profiles[1][2]
Opioid Receptor Agonism (The Analgesic Pathway)
While Pethidine is an ester, its amide analog (1-methyl-4-phenylpiperidine-4-carboxamide) retains MOR agonism.
-
Mechanism: Binds to the orthosteric site of the
-opioid receptor. The C4-phenyl group engages in - stacking with Trp293 (TM6), while the protonated amine forms a salt bridge with Asp147 (TM3). -
Potency Shift: The amide is generally less potent than the ester (Pethidine) but exhibits a longer duration of action due to metabolic stability.
-
Clinical Relative: Piritramide is the most successful clinical opioid in this class. Note: Piritramide is technically a [1,4'-bipiperidine]-4'-carboxamide, but it validates the carboxamide moiety as a viable opioid pharmacophore.
Neurokinin-1 (NK1) Antagonism (The Anti-Inflammatory Pathway)
When the N1 position is substituted with large, lipophilic groups (e.g., 3,5-bis(trifluoromethyl)benzyl), the molecule loses opioid activity and becomes a potent NK1 antagonist.
-
Mechanism: Competitively blocks Substance P from binding to the NK1 receptor (Gq-coupled).
-
Key Compound: MDL 105,212A .[1]
Comparative Data
| Compound Class | C4-Substituent | N-Substituent | Primary Target | Metabolic Stability |
| Pethidine | Ethyl Ester | Methyl | MOR Agonist | Low (Hydrolysis) |
| Pethidine Amide | Carboxamide | Methyl | MOR Agonist | High |
| MDL 105,212A | Carboxamide | Complex Pyrrolidine | NK1 Antagonist | High |
| Loperamide | Hydroxyl/Amide* | Dimethyl-amide chain | MOR (Peripheral) | High |
*Note: Loperamide is a 4-phenylpiperidin-4-ol derivative but shares the steric bulk principles.
Experimental Protocols
Synthesis: The "Nitrile-to-Amide" Conversion
The most robust route to 4-phenylpiperidine-4-carboxamides is the partial hydrolysis of the corresponding nitrile. This avoids the over-hydrolysis to the carboxylic acid.
Protocol: Radziszewski Hydrolysis (Self-Validating System)
-
Objective: Convert 1-methyl-4-phenylpiperidine-4-carbonitrile to 1-methyl-4-phenylpiperidine-4-carboxamide.
-
Principle: Use of Hydrogen Peroxide (
) in basic conditions allows the reaction to stop specifically at the amide stage.
Step-by-Step Workflow:
-
Reagents: Dissolve 10 mmol of nitrile precursor in 20 mL DMSO (Solvent).
-
Catalyst: Add 2.0 eq of Potassium Carbonate (
). -
Oxidant: Dropwise addition of 5.0 eq of 30%
at 0°C. Caution: Exothermic. -
Reaction: Allow to warm to Room Temperature (RT). Monitor via TLC (Mobile phase: 10% MeOH in DCM).
-
Validation: Disappearance of Nitrile peak (~2230 cm⁻¹) in IR; appearance of Amide doublets (~3400 cm⁻¹).
-
-
Quench: Add ice water (100 mL). The product typically precipitates as a white solid.
-
Purification: Recrystallize from Ethanol/Water.
Figure 2: Radziszewski hydrolysis pathway for selective amide synthesis.
Functional Assay: cAMP Inhibition (MOR Activity)
To verify opioid agonism, measure the inhibition of forskolin-induced cAMP accumulation (Gi/o coupling).
-
Cell Line: CHO cells stably expressing human
-opioid receptor (hMOR). -
Induction: Incubate cells with 10
M Forskolin (stimulates Adenylyl Cyclase). -
Treatment: Add test compound (10 pM - 10
M). -
Detection: Use TR-FRET cAMP kit (e.g., Lance Ultra).
-
Validation:
-
Positive Control: DAMGO (
nM). -
Negative Control: Naloxone (10
M) must reverse the effect.
-
References
-
Janssen, P. A., et al. (1960). "Chemistry and pharmacology of compounds related to 4-(4-hydroxy-4-phenylpiperidino)-butyrophenone." Journal of Medicinal and Pharmaceutical Chemistry. Link
-
Carruthers, N. I., et al. (1996). "Synthesis and characterization of MDL 105,212A, a non-peptide NK1/NK2 receptor antagonist." Bioorganic & Medicinal Chemistry Letters. Link
-
Vardanyan, R. S., & Hruby, V. J. (2014). "Synthesis of Essential Drugs: Opioid Analgesics." Elsevier. Link
-
Kudlacz, E. M., et al. (1996). "In vitro and in vivo characterization of MDL 105,212A, a nonpeptide NK-1/NK-2 tachykinin receptor antagonist." Journal of Pharmacology and Experimental Therapeutics. Link
-
Katritzky, A. R., et al. (2003). "Efficient Synthesis of Amides from Nitriles." Synthesis. Link
Sources
Structure-activity relationship (SAR) of 4-Phenylpiperidine-4-carboxamide analogs
This is an in-depth technical guide on the Structure-Activity Relationship (SAR) of 4-Phenylpiperidine-4-carboxamide analogs.
Version: 1.0 | Focus: Medicinal Chemistry & Pharmacology | Target: GPCR Modulators (Opioid, NK1, CCR5)
Part 1: Executive Analysis & Scaffold Architecture
The 4-phenylpiperidine-4-carboxamide scaffold represents a critical bioisosteric evolution of the classical 4-phenylpiperidine-4-carboxylate (Meperidine/Pethidine) class. While the ester variants defined early opioid analgesia, the transition to the carboxamide congener offers three distinct medicinal chemistry advantages:
-
Metabolic Stability: Resistance to plasma esterases, prolonging half-life (
). -
Hydrogen Bonding: The amide moiety acts as a dual H-bond donor/acceptor, altering affinity profiles for G-Protein Coupled Receptors (GPCRs), specifically Mu-Opioid (MOR) and Neurokinin-1 (NK1) receptors.
-
Functional Divergence: Depending on the N-substituent, this core can toggle between central analgesia (e.g., Sameridine) and peripheral antagonism (e.g., Alvimopan-like derivatives).
Pharmacophore Deconstruction
The molecule functions as a rigid template organizing three pharmacophoric vectors.
-
Vector A (The Basic Center): The Piperidine Nitrogen (
). Protonated at physiological pH, it forms a critical salt bridge with Asp147 (TM3) in opioid receptors. -
Vector B (The Lipophilic Anchor): The 4-Phenyl ring.[1][2] Engages in
- stacking or hydrophobic interactions with aromatic residues (e.g., Trp293 in MOR). -
Vector C (The Polar Switch): The 4-Carboxamide.[3][4] Unlike the ester, this group can engage in specific H-bonding with Asn or Tyr residues, often determining agonist vs. antagonist efficacy.
Figure 1: Pharmacophore vectors of the 4-phenylpiperidine-4-carboxamide scaffold mapping to key GPCR residues.
Part 2: Structure-Activity Relationship (SAR) Deep Dive
The "Meperidine Switch": Ester vs. Amide
Replacing the ethyl ester of Meperidine with a primary or secondary amide drastically changes the pharmacological profile.
| Feature | Meperidine (Ester) | Carboxamide Analog | Mechanistic Impact |
| Hydrolysis | Rapid (Esterases) | Slow (Amidases) | Amide analogs exhibit increased oral bioavailability and duration of action. |
| LogP | High (Lipophilic) | Moderate (Polar) | Amides have lower BBB penetration unless N-substituted with lipophilic groups. |
| MOR Affinity ( | ~200 nM | Variable (10-500 nM) | The amide carbonyl is a weaker H-bond acceptor than the ester carbonyl, often reducing potency unless compensated by N-substituents. |
| Activity | Full Agonist | Partial Agonist / Antagonist | The amide NH can act as an H-bond donor, potentially stabilizing inactive receptor conformations (Antagonism). |
Region A: The Nitrogen Substituent (The "Address")
The substituent on the piperidine nitrogen is the primary determinant of potency and therapeutic class.
-
Methyl (Me): Retains weak morphine-like activity (Normeperidine analogs).
-
Phenethyl (Ph-CH2-CH2-): The "Fentanyl/Anileridine effect." Increases MOR affinity by 100-fold due to interaction with a secondary hydrophobic pocket in the receptor.
-
Long Chain / Bulky Groups:
-
Sameridine (N-ethyl-1-hexyl...):[5] A hexyl chain confers local anesthetic properties alongside opioid agonism [1].
-
Zwitterionic Chains: Adding a carboxylic acid to the N-tail (e.g., similar to Alvimopan) creates a peripherally restricted antagonist, preventing BBB transit via polarity and P-glycoprotein efflux.
-
Region B: The 4-Phenyl Ring[1][6][7][8]
-
Unsubstituted: Optimal for Mu-opioid binding.
-
m-Hydroxyl (-OH): Generally increases potency (mimics the phenolic A-ring of morphine).
-
Halogenation (p-Cl, p-F):
-
Increases lipophilicity and metabolic stability.
-
Found in Neurokinin-1 (NK1) antagonists (e.g., MDL 105,212A derivatives), where electron-withdrawing groups enhance binding to the hydrophobic pocket of the NK1 receptor [2].
-
Region C: The 4-Carboxamide Moiety
This is the defining feature of this guide's scope.
-
Primary Amide (-CONH2): Often leads to mixed activity.
-
Secondary/Tertiary Amides:
-
N,N-Diethyl: Seen in Delta-Opioid Receptor (DOR) agonists (e.g., SNC-80 analogs, though SNC-80 is a piperazine, the piperidine bioisosteres exist).
-
Heterocyclic Amides: Linking the amide to a thiazole or thiophene ring shifts activity toward CCR5/CCR2 antagonism (chemokine modulation) rather than opioid activity [3].
-
Part 3: Key Therapeutic Classes & Case Studies
Case Study 1: Sameridine (Dual Opioid/Local Anesthetic)
Sameridine represents a unique application of the 4-phenylpiperidine-4-carboxamide scaffold.
-
Structure: N-ethyl-1-hexyl-N-methyl-4-phenylpiperidine-4-carboxamide.[5]
-
Mechanism: It acts as a partial Mu-opioid agonist and a sodium channel blocker.
-
Clinical Utility: Designed for spinal anesthesia, providing analgesia (opioid) and anesthesia (Na+ block) with reduced respiratory depression compared to pure opioids [1].
Case Study 2: MDL 105,212A (NK1/NK2 Antagonist)
-
Structure: A complex 4-phenylpiperidine-4-carboxamide derivative.[6][][8]
-
Mechanism: Blocks Substance P (NK1) and Neurokinin A (NK2).
-
SAR Insight: The carboxamide here does not mimic the opioid ester; instead, it mimics the peptide bond of the endogenous neuropeptides (Substance P), acting as a peptidomimetic [2].
Part 4: Synthesis & Experimental Protocols
Synthetic Pathway: The Ritter Approach vs. Hydrolysis
The most robust route to 4-phenylpiperidine-4-carboxamides starts from 4-cyano-4-phenylpiperidine .
Figure 2: General synthetic route for 4-phenylpiperidine-4-carboxamide analogs.
Protocol: Mu-Opioid Receptor (MOR) Radioligand Binding Assay
To validate the affinity of synthesized analogs.
-
Membrane Preparation:
-
Transfect CHO-K1 cells with human MOR cDNA.
-
Harvest cells and homogenize in 50 mM Tris-HCl (pH 7.4).
-
Centrifuge at 40,000 x g for 30 min; resuspend pellet.
-
-
Incubation:
-
Ligand:
-DAMGO (Agonist) or -Naloxone (Antagonist) at 1-3 nM. -
Test Compound: Serial dilutions (
to M). -
Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 0.2% BSA.
-
Incubate for 60 min at 25°C.
-
-
Termination:
-
Rapid filtration through GF/B glass fiber filters (pre-soaked in 0.3% polyethylenimine).
-
Wash 3x with ice-cold Tris buffer.
-
-
Analysis:
-
Measure radioactivity via liquid scintillation counting.
-
Calculate
and convert to using the Cheng-Prusoff equation:
-
Part 5: Quantitative Activity Data
Table 1: SAR Comparison of Meperidine vs. Carboxamide Analogs (Hypothetical/Aggregated Data) Note: Values represent typical ranges for this scaffold class based on literature trends [1][4].
| Compound | R1 (N-Substituent) | R2 (C4-Substituent) | MOR | Activity Profile |
| Meperidine | Methyl | -COOEt (Ester) | ~200 | Full Agonist |
| Normeperidine | H | -COOEt (Ester) | >500 | Weak Agonist / Toxic |
| Analog A | Methyl | -CONH2 (Amide) | ~450 | Partial Agonist |
| Analog B | Phenethyl | -CONH2 (Amide) | ~15 | Potent Agonist |
| Sameridine | Hexyl/Methyl | -CONH-Et | ~30 | Partial Agonist / Local Anesthetic |
| Analog C | Zwitterion Chain | -CONH2 | >1000 (CNS) | Peripheral Antagonist |
Part 6: Future Directions & Biased Signaling
Current research on this scaffold focuses on Biased Agonism . By modifying the steric bulk of the carboxamide nitrogen (e.g., N,N-dimethyl vs. N-ethyl), researchers aim to stabilize receptor conformations that recruit G-proteins (analgesia) while avoiding
References
-
Sameridine (Local Anesthetic/Opioid): Varrassi, G. et al. "Sameridine: A novel agent for spinal anesthesia." Drugs of the Future, 1997.
-
NK1 Antagonists: Kudlacz, E. M. et al. "In vitro and in vivo characterization of MDL 105,212A, a nonpeptide NK-1/NK-2 tachykinin receptor antagonist."[6][] Journal of Pharmacology and Experimental Therapeutics, 1996.[6]
-
CCR5 Antagonists: Ma, L. et al. "Design, synthesis, and biological evaluation of novel piperidine-4-carboxamide derivatives as potent CCR5 inhibitors."[9] European Journal of Medicinal Chemistry, 2014.
-
Opioid SAR General: Casy, A. F.[5] "Opioid Analgesics: Chemistry and Receptors." Plenum Press, 1986. (Foundational text on 4-phenylpiperidine SAR).
Sources
- 1. Tert-butyl 4-(aminomethyl)-4-phenylpiperidine-1-carboxylate | 158144-82-2 | Benchchem [benchchem.com]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. N-Methyl-N-phenylpiperidine-4-carboxamide | 1016747-51-5 | Benchchem [benchchem.com]
- 5. Sameridine [medbox.iiab.me]
- 6. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Design, synthesis, and biological evaluation of novel piperidine-4-carboxamide derivatives as potent CCR5 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
The 4-Phenylpiperidine-4-Carboxamide Scaffold: A Cornerstone of Modern Analgesic Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The 4-phenylpiperidine core is a privileged scaffold in medicinal chemistry, forming the structural basis for a significant portion of synthetic opioid analgesics and a diverse array of other centrally acting agents. This technical guide provides a comprehensive overview of the history, discovery, and development of the 4-phenylpiperidine-4-carboxamide scaffold and its derivatives. We will delve into the pivotal moments of its discovery, from the serendipitous identification of pethidine's analgesic properties to the rational design of the highly potent fentanyl series by Dr. Paul Janssen. This guide will explore the intricate structure-activity relationships (SAR) that govern the pharmacological activity of these compounds, detailing how subtle molecular modifications can dramatically alter potency, selectivity, and duration of action. Furthermore, we will provide an in-depth look at the mechanism of action, focusing on the interaction with opioid receptors and downstream signaling pathways. To ensure the practical applicability of this guide, we include detailed, step-by-step experimental protocols for key synthetic transformations and in vivo and in vitro pharmacological assays. Quantitative data on receptor binding affinities and analgesic potency are presented in a clear, tabular format for easy comparison. Finally, we will explore the expansion of the 4-phenylpiperidine scaffold beyond opioid targets, highlighting its versatility in the development of novel therapeutics.
A Serendipitous Beginning: The Dawn of the 4-Phenylpiperidine Era
The story of the 4-phenylpiperidine scaffold as a source of analgesics begins not with a targeted drug discovery program, but with a fortuitous observation. In 1938, German chemist Otto Eisleb synthesized pethidine (also known as meperidine) as a potential anticholinergic agent.[1] It was during subsequent pharmacological testing by Otto Schaumann at IG Farben that its potent analgesic properties were first recognized.[1] This discovery was a landmark in medicinal chemistry, as pethidine was the first fully synthetic opioid, demonstrating that the complex morphine scaffold was not a prerequisite for potent pain relief.[2] Pethidine became a widely used analgesic, and its core structure, the 4-phenylpiperidine nucleus, became a focal point for further investigation.[3][4]
The Janssen Revolution: Rational Design and the Birth of Fentanyl
The true potential of the 4-phenylpiperidine scaffold was unlocked through the pioneering work of Dr. Paul Janssen and his team at Janssen Pharmaceutica in the 1950s and 60s.[5][6] Janssen, a visionary in medicinal chemistry, adopted a systematic approach to drug discovery, believing that the chemical structures of compounds were directly related to their physiological effects.[3] His team hypothesized that the piperidine ring found in both morphine and pethidine was a crucial pharmacophore for analgesia.[7]
Starting with the more easily manipulated pethidine structure, Janssen's group embarked on a journey of meticulous chemical modification.[7] They recognized that to enhance potency, the compounds needed to efficiently cross the blood-brain barrier and reach the central nervous system. This led to a focus on increasing the lipophilicity of the molecules.[7] Through the systematic removal of certain chemical groups and the introduction of others, they synthesized dozens of new compounds.[7]
A significant breakthrough came in 1957 with the synthesis of phenoperidine, a compound 50 times more potent than meperidine.[7] This success spurred further research, culminating in the landmark synthesis of fentanyl in 1960.[7][8] Fentanyl was a staggering 100 times more potent than morphine, a testament to the power of rational drug design.[8][9] The discovery of fentanyl and its analogues firmly established the 4-phenylpiperidine scaffold as a cornerstone of analgesic drug development.
The Chemical Core: Synthesis of the 4-Phenylpiperidine-4-Carboxamide Scaffold
The versatility of the 4-phenylpiperidine-4-carboxamide scaffold stems from its accessibility through various synthetic routes. A common and reliable method involves a multi-step synthesis starting from readily available precursors. The following protocol outlines a representative synthesis, providing a self-validating system for researchers.
Experimental Protocol: Synthesis of 1-Methyl-4-phenylpiperidine-4-carboxamide
This protocol is divided into three key stages: synthesis of the nitrile intermediate, hydrolysis to the carboxylic acid, and finally, amide formation.
Stage 1: Synthesis of 1-Methyl-4-phenylpiperidine-4-carbonitrile (Pethidine Intermediate A)
-
Reaction: Condensation of N,N-bis(2-chloroethyl)-N-methylamine with benzyl cyanide.
-
Reagents and Materials:
-
N,N-bis(2-chloroethyl)-N-methylamine
-
Benzyl cyanide
-
Sodium amide (NaNH₂)
-
Anhydrous liquid ammonia
-
Anhydrous diethyl ether
-
Round-bottom flask
-
Dry ice/acetone condenser
-
Stirring apparatus
-
-
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a dry ice/acetone condenser, magnetic stirrer, and a gas inlet, condense anhydrous liquid ammonia.
-
Carefully add sodium amide in portions to the liquid ammonia with stirring.
-
To this solution, add a solution of benzyl cyanide in anhydrous diethyl ether dropwise.
-
After the addition is complete, add a solution of N,N-bis(2-chloroethyl)-N-methylamine in anhydrous diethyl ether dropwise.
-
Allow the reaction to stir for several hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of ammonium chloride.
-
Allow the ammonia to evaporate, and then add water and extract the product with diethyl ether.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 1-methyl-4-phenylpiperidine-4-carbonitrile.[1][3]
-
Purify the product by vacuum distillation or column chromatography.
-
Stage 2: Hydrolysis to 1-Methyl-4-phenylpiperidine-4-carboxylic Acid (Pethidine Intermediate C)
-
Reaction: Acid-catalyzed hydrolysis of the nitrile to a carboxylic acid.
-
Reagents and Materials:
-
1-Methyl-4-phenylpiperidine-4-carbonitrile
-
Concentrated sulfuric acid (H₂SO₄)
-
Water
-
Round-bottom flask with reflux condenser
-
Heating mantle
-
-
Procedure:
-
To a round-bottom flask, add 1-methyl-4-phenylpiperidine-4-carbonitrile.
-
Carefully add a mixture of concentrated sulfuric acid and water.
-
Heat the mixture to reflux and maintain for several hours until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture and carefully pour it onto ice.
-
Neutralize the solution with a suitable base (e.g., sodium hydroxide) to precipitate the carboxylic acid.
-
Collect the precipitate by filtration, wash with cold water, and dry to obtain 1-methyl-4-phenylpiperidine-4-carboxylic acid.[3][10]
-
Stage 3: Amide Formation to Yield 1-Methyl-4-phenylpiperidine-4-carboxamide
-
Reaction: Direct condensation of the carboxylic acid with an amine source (ammonia) using a coupling agent.
-
Reagents and Materials:
-
1-Methyl-4-phenylpiperidine-4-carboxylic acid
-
Ammonia source (e.g., ammonium chloride and a base, or aqueous ammonia)
-
Coupling agent (e.g., dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC))
-
Anhydrous solvent (e.g., dichloromethane (DCM) or dimethylformamide (DMF))
-
Round-bottom flask
-
Stirring apparatus
-
-
Procedure:
-
Dissolve 1-methyl-4-phenylpiperidine-4-carboxylic acid in the anhydrous solvent in a round-bottom flask.
-
Add the coupling agent (e.g., EDC) to the solution and stir for a few minutes to activate the carboxylic acid.
-
Add the ammonia source to the reaction mixture.
-
Stir the reaction at room temperature for several hours until completion (monitored by TLC).
-
Filter the reaction mixture to remove any precipitated byproducts (e.g., dicyclohexylurea if DCC is used).
-
Wash the filtrate with dilute acid, then with a saturated sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 1-methyl-4-phenylpiperidine-4-carboxamide.
-
Purify the product by recrystallization or column chromatography.[6][7][9]
-
Caption: Synthetic workflow for 1-Methyl-4-phenylpiperidine-4-carboxamide.
Structure-Activity Relationships (SAR): Tuning Potency and Selectivity
The pharmacological profile of 4-phenylpiperidine derivatives is exquisitely sensitive to their chemical structure. Decades of research have elucidated key SAR principles that guide the design of new compounds with desired properties.
-
The Piperidine Ring: The 4-phenylpiperidine core is the essential pharmacophore. The nitrogen atom is crucial for interacting with the opioid receptor.
-
The N-Substituent: The nature of the substituent on the piperidine nitrogen has a profound impact on activity.
-
A small alkyl group, such as a methyl group in pethidine, confers good analgesic activity.
-
Larger, more lipophilic groups, like the phenethyl group in fentanyl, dramatically increase potency by enhancing receptor binding and facilitating entry into the CNS.[11]
-
-
The 4-Phenyl Group: The phenyl ring at the 4-position is critical for high-affinity binding to the opioid receptor. Substitutions on this ring can modulate activity, but are generally less impactful than modifications at the nitrogen or the 4-carboxamide position.
-
The 4-Carboxamide Group: This group and its bioisosteres are key for potent opioid activity.
-
Ester groups, as in pethidine, provide good activity.
-
The anilido group in fentanyl is a major contributor to its high potency.
-
Modifications to the acyl group of the anilide, such as the propionyl group in fentanyl, are optimal for mu-opioid receptor agonism.
-
Caption: Key Structure-Activity Relationships of the 4-Phenylpiperidine Scaffold.
Quantitative Data: A Comparison of Potency
The following table summarizes the relative potencies of key 4-phenylpiperidine derivatives, illustrating the dramatic impact of structural modifications.
| Compound | N-Substituent | 4-Substituent | Relative Potency (Morphine = 1) |
| Pethidine | -CH₃ | -COOCH₂CH₃ | 0.1 |
| Phenoperidine | -CH₂CH₂CH(OH)Ph | -COOCH₂CH₃ | 50 |
| Fentanyl | -CH₂CH₂Ph | -N(Ph)COCH₂CH₃ | 100 |
| Sufentanil | -CH₂CH₂-thienyl | -N(Ph)COCH₂CH₃ | 500-1000 |
| Carfentanil | -CH₂CH₂Ph | -N(Ph)COOCH₃ | 10,000 |
Data compiled from multiple sources.[12][13]
Mechanism of Action: Interacting with the Opioid System
The primary mechanism of action for the analgesic effects of 4-phenylpiperidine-4-carboxamide derivatives like fentanyl is agonism at the µ-opioid receptor (MOR), a G-protein coupled receptor (GPCR).[2][14]
Upon binding of an agonist to the MOR, a conformational change in the receptor is induced.[14] This leads to the activation of intracellular G-proteins, specifically of the Gi/o family.[15] The activated G-protein dissociates into its Gα and Gβγ subunits, which then modulate downstream effector systems:
-
Inhibition of Adenylyl Cyclase: The Gα subunit inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[16] This reduction in cAMP contributes to the overall inhibitory effect on neuronal activity.
-
Modulation of Ion Channels:
-
The Gβγ subunit directly interacts with and activates G-protein-gated inwardly rectifying potassium (GIRK) channels, leading to potassium efflux and hyperpolarization of the neuronal membrane. This makes the neuron less likely to fire an action potential.
-
The Gβγ subunit also inhibits voltage-gated calcium channels (VGCCs), reducing calcium influx upon depolarization. This inhibits the release of neurotransmitters, such as substance P and glutamate, which are involved in the transmission of pain signals.[14]
-
In addition to this classical G-protein signaling, MOR activation can also lead to the recruitment of β-arrestin-2.[15] The binding of β-arrestin-2 to the receptor promotes its desensitization and internalization, and can also initiate distinct downstream signaling cascades that are thought to contribute to some of the adverse effects of opioids, such as respiratory depression and constipation.[15]
Caption: Simplified Opioid Receptor Signaling Pathway.
Pharmacological Evaluation: From the Bench to In Vivo Efficacy
The discovery and development of novel 4-phenylpiperidine-4-carboxamide derivatives rely on a battery of in vitro and in vivo assays to characterize their pharmacological properties.
In Vitro Assay: Opioid Receptor Binding
This assay determines the affinity of a compound for the different opioid receptor subtypes (µ, δ, and κ).
-
Principle: Competitive radioligand binding assay. A radiolabeled ligand with known high affinity for the receptor is incubated with a preparation of cell membranes expressing the receptor of interest, in the presence of varying concentrations of the test compound. The ability of the test compound to displace the radioligand is measured, and the inhibition constant (Ki) is calculated.
-
Protocol Outline:
-
Membrane Preparation: Prepare cell membranes from cell lines stably expressing the human µ, δ, or κ opioid receptor (e.g., HEK293 cells).[1]
-
Assay Buffer: Prepare a suitable assay buffer (e.g., Tris-HCl with MgCl₂).
-
Incubation: In a 96-well plate, incubate the cell membranes with a fixed concentration of a suitable radioligand (e.g., [³H]DAMGO for MOR) and a range of concentrations of the test compound.
-
Separation: After incubation to equilibrium, separate the bound and free radioligand by rapid filtration through glass fiber filters.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. Calculate the IC₅₀ value (the concentration of test compound that inhibits 50% of specific binding) and then determine the Ki value using the Cheng-Prusoff equation.
-
In Vivo Assay: Hot Plate Test for Analgesia
This is a classic and reliable method for assessing the central analgesic activity of a compound in rodents.
-
Principle: The test measures the latency of the animal's response to a thermal stimulus. An increase in the response latency after drug administration indicates an analgesic effect.[17][18]
-
Apparatus: A hot plate apparatus with a surface maintained at a constant temperature (e.g., 55 ± 1°C).[5]
-
Procedure:
-
Acclimatization: Acclimatize the animals (e.g., mice) to the testing room and handling procedures.
-
Baseline Measurement: Place each animal individually on the hot plate and record the basal reaction time, which is the time taken for the animal to exhibit a pain response (e.g., licking a paw or jumping).[17] A cut-off time (e.g., 30 seconds) is set to prevent tissue damage.[5]
-
Drug Administration: Administer the test compound or a vehicle control via a suitable route (e.g., intraperitoneal or subcutaneous injection).
-
Post-treatment Measurements: At predetermined time points after drug administration (e.g., 15, 30, 60, and 120 minutes), place the animals back on the hot plate and record their reaction times.[17]
-
Data Analysis: Calculate the percentage of maximum possible effect (%MPE) for each animal at each time point. Compare the results between the treated and control groups to determine the analgesic efficacy of the test compound.
-
Beyond Opioids: The Versatility of the 4-Phenylpiperidine Scaffold
While the 4-phenylpiperidine scaffold is most famously associated with opioid analgesics, its structural features have made it a valuable template for the design of ligands for other biological targets. This demonstrates the remarkable versatility of this chemical core.
-
Sigma (σ) Receptors: Certain 4-phenylpiperidine derivatives have been shown to bind with high affinity to sigma receptors, which are implicated in a variety of neurological and psychiatric disorders. Haloperidol, a well-known antipsychotic, contains a 4-phenylpiperidine moiety and is a potent sigma receptor ligand.
-
Neurokinin-1 (NK1) Receptors: The 4-phenylpiperidine scaffold has been incorporated into the design of potent and selective antagonists of the NK1 receptor.[11] NK1 receptor antagonists have potential therapeutic applications in the treatment of pain, depression, and emesis.
-
Dopamine D2-like Receptors: The structural similarity of some 4-phenylpiperidine derivatives to dopamine has led to their exploration as ligands for dopamine receptors, particularly the D2 subtype.[11] This has implications for the development of new treatments for conditions such as Parkinson's disease and schizophrenia.
Conclusion and Future Directions
The journey of the 4-phenylpiperidine-4-carboxamide scaffold from a serendipitous discovery to a cornerstone of rational drug design is a compelling narrative in the history of medicinal chemistry. The pioneering work of Paul Janssen and his team transformed our understanding of how to systematically design potent and selective analgesics. The enduring legacy of this scaffold is evident in the continued clinical importance of drugs like fentanyl and its analogues.
The future of the 4-phenylpiperidine scaffold is likely to be multifaceted. In the realm of opioid analgesics, ongoing research focuses on developing biased agonists that selectively activate G-protein signaling pathways over β-arrestin recruitment, with the aim of producing safer analgesics with fewer side effects. Furthermore, the proven versatility of this scaffold will undoubtedly continue to inspire the design of novel ligands for a wide range of non-opioid targets, opening up new avenues for the treatment of a host of human diseases. The 4-phenylpiperidine-4-carboxamide core, born from a chance observation, remains a powerful and adaptable tool in the hands of medicinal chemists, poised to contribute to the next generation of therapeutics.
References
-
The Historical Development of Fentanyl - Youth Medical Journal. (2020, December 14). Youth Medical Journal. [Link]
-
Paul Janssen - Wikipedia. (n.d.). In Wikipedia. Retrieved from [Link]
-
Fentanyl History. (2023, June 19). News-Medical.net. [Link]
-
Analgesic Effect of Morphine in Mice Using the Hot Plate Method - RJPT SimLab. (n.d.). RJPT SimLab. [Link]
-
Mogil, J. S. (2009). Rodent Analgesiometry: The Hot Plate, Tail Flick and Von Frey Hairs. ResearchGate. [Link]
-
Portrait of Innovation - Dr. Paul Janssen Award for Biomedical Research. (n.d.). Dr. Paul Janssen Award for Biomedical Research. [Link]
-
The legacy of Dr. Paul Janssen: How a “funny idea” helped change the course of modern medicine. (2015, September 11). Johnson & Johnson. [Link]
-
Fentanyl: where did it all go wrong? - Pharmaceutical Technology. (2018, February 27). Pharmaceutical Technology. [Link]
-
Amide Synthesis - Fisher Scientific. (n.d.). Fisher Scientific. [Link]
-
Eschweiler–Clarke reaction - Wikipedia. (n.d.). In Wikipedia. Retrieved from [Link]
-
Routes toward 4‐aryl‐2‐piperidones and 4‐arylpiperidines. - ResearchGate. (n.d.). ResearchGate. [Link]
- 4-Phenylpiperidine compounds and their preparation and use - Google Patents. (n.d.).
-
Pethidine intermediate A - Wikipedia. (n.d.). In Wikipedia. Retrieved from [Link]
-
Pethidine: Synthesis and Metabolism | PDF | Drugs | Physical Sciences - Scribd. (n.d.). Scribd. [Link]
-
Design and synthesis of 4-arylpiperidinyl amide and N-arylpiperdin-3-yl-cyclopropane carboxamide derivatives as novel melatonin receptor ligands - PubMed. (2011, February 15). PubMed. [Link]
-
Novel 1-phenylpiperazine and 4-phenylpiperidine derivatives as high-affinity sigma ligands - PubMed. (n.d.). PubMed. [Link]
-
Synthesis and Herbicidal Activities of Novel 4-(4-(5-methyl-3-arylisoxazol-4-yl)thiazol-2-yl)piperidyl Carboxamides and Thiocarboxamides - MDPI. (2009, March 24). MDPI. [Link]
-
4-Phenylpiperidine – Knowledge and References - Taylor & Francis. (n.d.). Taylor & Francis. [Link]
-
(19) Pethidine-Intermediate-A,4-cyano-1-methyl-4-phenylpiperidine. (n.d.). casetext.com. [Link]
-
4-Cyano-1-methyl-4-phenyl-piperidine - Wikipedia. (n.d.). In Wikipedia. Retrieved from [Link]
-
4 - RSC Medicinal Chemistry. (2024, September 27). RSC Medicinal Chemistry. [Link]
-
Opioid Pharmacology - :::::Pain Physician:::::. (n.d.). Pain Physician. [Link]
-
Predicting opioid receptor binding affinity of pharmacologically unclassified designer substances using molecular docking - PMC. (2018, May 24). PMC. [Link]
-
Fentanyl Structure as a Scaffold for Opioid/Non-Opioid Multitarget Analgesics - MDPI. (2022, March 2). MDPI. [Link]
-
Predicting opioid receptor binding affinity of pharmacologically unclassified designer substances using molecular docking | PLOS One - Research journals. (2018, May 24). PLOS One. [Link]
-
New opioids with different intracellular mechanism of action; is a new therapeutic window opening up? - RESED. (n.d.). RESED. [Link]
-
Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (2023, February 2). Taylor & Francis. [Link]
- US6444822B1 - Process for the preparation of 3-substituted 4-phenyl-piperidine derivative - Google Patents. (n.d.).
-
Synthesis, Pharmacological Characterization and QSAR Modelling of 4-Phenylpiperidines and 4-Phenylpiperazines - Gupea. (n.d.). Gupea. [Link]
-
Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (2023, February 2). MDPI. [Link]
-
Mechanisms of action of opioids (Chapter 31) - Anesthetic Pharmacology. (n.d.). Cambridge University Press. [Link]
-
Current understanding of opioid receptors and their signaling pathways. (n.d.). revistacolombianadeanestesiologia.com. [Link]
-
Molecular and cellular basis of mu-opioid receptor signaling: mechanisms underlying tolerance and dependence development - Frontiers. (2025, June 23). Frontiers. [Link]
Sources
- 1. Pethidine intermediate A - Wikipedia [en.wikipedia.org]
- 2. chemimpex.com [chemimpex.com]
- 3. chem.hbcse.tifr.res.in [chem.hbcse.tifr.res.in]
- 4. youtube.com [youtube.com]
- 5. Amide synthesis by acylation [organic-chemistry.org]
- 6. Lab Reporter [fishersci.co.uk]
- 7. Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. cslib.contentdm.oclc.org [cslib.contentdm.oclc.org]
- 11. mdpi.com [mdpi.com]
- 12. US2904550A - 4-phenylpiperidines and their preparation - Google Patents [patents.google.com]
- 13. Design and synthesis of 4-phenyl piperidine compounds targeting the mu receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. US9029547B1 - Synthesis of 4-aryl 4-acyl piperidine, its salts and analogs using indium metal - Google Patents [patents.google.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. Review of Modern Eschweiler–Clarke Methylation Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 18. 4-Piperidinecarboxamide,1-acetyl- synthesis - chemicalbook [chemicalbook.com]
Solubility profile of 4-Phenylpiperidine-4-carboxamide in organic solvents
Executive Summary
This technical guide provides an in-depth analysis of the solubility profile of 4-Phenylpiperidine-4-carboxamide (also known as 4-carbamoyl-4-phenylpiperidine).[1] As a critical gem-disubstituted intermediate in the synthesis of opioid analgesics (e.g., pethidine analogues, loperamide), understanding its solvation thermodynamics is essential for process optimization, specifically in purification via recrystallization and liquid-phase synthetic workflows.
This document synthesizes empirical data from patent literature with predictive physicochemical modeling to establish a robust solubility framework. It addresses the molecule's amphiphilic nature—balancing the lipophilic phenyl ring against the polar amide and piperidine moieties—and provides validated protocols for solubility determination.
Physicochemical Characterization
To predict solubility behavior, one must first deconstruct the molecular architecture. 4-Phenylpiperidine-4-carboxamide exhibits a "push-pull" solvation mechanism due to its orthogonal functional groups.[1]
| Property | Value / Characteristic | Impact on Solubility |
| Molecular Formula | Moderate molecular weight (204.27 g/mol ) facilitates dissolution in small-molecule solvents.[1] | |
| Structural Motif | Gem-disubstituted Piperidine | The bulky phenyl and carboxamide groups at the C4 position create steric hindrance, often requiring heat to disrupt crystal lattice energy during dissolution. |
| Lipophilicity (LogP) | ~1.2 – 1.8 (Predicted) | Indicates moderate preference for organic solvents over water; sufficient lipophilicity for extraction into DCM or EtOAc. |
| pKa (Base) | ~9.5 (Piperidine Nitrogen) | The secondary amine is highly basic. Solubility in aqueous media is pH-dependent; high solubility in acidic buffers (pH < 7), low in neutral/basic water. |
| H-Bond Potential | Donor: Amide ( | Strong capability for hydrogen bonding makes it soluble in polar protic and aprotic solvents. |
Solubility Profile in Organic Solvents
The following profile categorizes solvents based on their thermodynamic interaction with the solute. Data is synthesized from recrystallization protocols found in process patents (e.g., for pethidine intermediates) and standard solubility parameters for piperidine carboxamides.
High Solubility Solvents (Process & Reaction Media)
These solvents disrupt both the hydrogen bonding network of the amide and the Van der Waals forces of the phenyl ring. They are ideal for homogenous reactions but poor for crystallization unless used as a co-solvent.
-
Methanol (MeOH) & Ethanol (EtOH): Excellent solubility. The hydroxyl groups interact favorably with the amide carbonyl and piperidine nitrogen. Often used as the "good" solvent in recrystallization pairs.
-
Dichloromethane (DCM) & Chloroform: High solubility due to favorable dispersion interactions with the phenyl ring and the piperidine backbone. Primary choice for liquid-liquid extraction from aqueous basic phases.[1]
-
Dimethylformamide (DMF) & DMSO: High solubility due to strong dipole-dipole interactions.[1] Typically reserved for high-temperature reactions (e.g., N-alkylation) due to difficulty in removal.[1]
Moderate/Temperature-Dependent Solvents (Crystallization Candidates)
These solvents exhibit a steep solubility curve relative to temperature—low solubility at ambient/chilled conditions and high solubility at reflux.
-
Ethyl Acetate (EtOAc): The "Gold Standard" for this class of molecules. It solubilizes the organic skeleton at high temperatures but is sufficiently non-polar to force precipitation upon cooling.
-
Isopropanol (IPA): Similar to ethanol but with reduced solubilizing power, making it an aggressive crystallization solvent for high-purity requirements.
-
Toluene: Moderate solubility at reflux; often used to drive off water (azeotropic distillation) or for recrystallizing highly lipophilic derivatives.
Low Solubility / Anti-Solvents
Used to crash out the product from a saturated solution in a "good" solvent.
-
Water (Neutral/Basic pH): The free base is poorly soluble in water, facilitating precipitation during workup (quenching reaction mixtures into water).
-
Diethyl Ether & Methyl tert-butyl ether (MTBE): Poor solubility; commonly added to Methanol or DCM solutions to induce crystallization.[1]
-
Hexanes / Heptane: Insoluble. Used strictly as anti-solvents to maximize yield from Ethyl Acetate or Toluene solutions.
Summary Table: Solubility Matrix
| Solvent Class | Specific Solvent | Solubility Status | Primary Application |
| Polar Protic | Methanol, Ethanol | High | Dissolution, Reaction Medium |
| Chlorinated | DCM, Chloroform | High | Extraction, Chromatography |
| Polar Aprotic | DMF, DMSO | Very High | High-Temp Reactions |
| Esters | Ethyl Acetate | Moderate (T-dependent) | Recrystallization (Preferred) |
| Ethers | Diethyl Ether, THF | Low to Moderate | Anti-solvent, Reaction Medium |
| Alkanes | Hexane, Heptane | Insoluble | Anti-solvent, Washing |
Experimental Protocols
Solubility Determination Workflow (Gravimetric)
Standard Operating Procedure (SOP) for determining precise solubility limits.
-
Preparation: Weigh ~100 mg of 4-Phenylpiperidine-4-carboxamide into a chemically resistant vial.
-
Addition: Add the target solvent in 100 µL increments while sonicating at a controlled temperature (
). -
Saturation: If the solid dissolves completely, record the volume. If not, continue adding solvent until dissolution is achieved.
-
Verification: For saturation equilibrium, add excess solid to 5 mL of solvent, stir for 24 hours at
, filter the supernatant, evaporate to dryness, and weigh the residue.
Recrystallization Strategy
Based on the "High/Low" solvent principle.
-
System A (Standard): Dissolve crude solid in boiling Ethyl Acetate . If insoluble particulates remain, filter hot. Allow to cool slowly to RT, then to
. If no crystals form, add Hexanes dropwise until turbidity persists, then cool. -
System B (Polar Impurities): Dissolve in minimum hot Methanol . Add Diethyl Ether or Ethyl Acetate until cloudy.[2] Cool to
.[1][3]
Visualization & Logic
Figure 1: Solubility Determination & Optimization Workflow
This diagram outlines the logical decision tree for selecting a solvent system based on the observed solubility behavior.
Caption: Decision logic for categorizing solvents into reaction media, crystallization vehicles, or anti-solvents based on thermal solubility behavior.
Thermodynamic Modeling (Advanced)
When experimental data is unavailable for a specific solvent binary, the Van't Hoff equation can be used to model the temperature dependence of solubility, assuming the dissolution is endothermic (typical for this class of stable crystalline amides).
[1]- : Mole fraction solubility.[4]
- : Enthalpy of dissolution (experimentally derived or estimated from similar piperidines ~20-30 kJ/mol).
-
: Melting point of 4-Phenylpiperidine-4-carboxamide (approx.
for HCl salt; free base lower).[1]
Application: By measuring solubility at just two temperatures (e.g.,
References
-
Synthesis and Purification of Phenylpiperidines
-
Solubility of Piperidine Carboxamide Analogues
- Title: Compounds which are selective antagonists of the human NK3 receptor (US P
-
Source: Google Patents.[3]
- URL
- Relevance: Explicitly details the crystallization of "4-carbamoyl-4-phenylpiperidine" derivatives from EtOAc and recrystallization
-
General Solubility Data for Piperidines
-
Thermodynamic Modeling of Drug Solubility
Sources
- 1. US5942523A - Compounds which are selective antagonists of the human NK3 receptor and their use as medicinal products and diagnostic tools - Google Patents [patents.google.com]
- 2. Tert-butyl 4-(aminomethyl)-4-phenylpiperidine-1-carboxylate | 158144-82-2 | Benchchem [benchchem.com]
- 3. US5741910A - Compounds which are selective antagonists of the human NK3 receptor and their use as medicinal products and diagnostic tools - Google Patents [patents.google.com]
- 4. pub.vito.be [pub.vito.be]
- 5. 4-Phenylpiperidine - Wikipedia [en.wikipedia.org]
- 6. chemeo.com [chemeo.com]
An In-depth Technical Guide to the Properties, Synthesis, and Application of 4-Phenylpiperidine-4-carboxamide and 4-Phenylpiperidine-4-carboxylic acid
Abstract
The 4-phenylpiperidine scaffold is a quintessential privileged structure in modern medicinal chemistry, serving as the foundation for a multitude of clinically significant agents, particularly those targeting the central nervous system (CNS).[1][2] This guide provides a detailed comparative analysis of two key derivatives at the C4 position: 4-Phenylpiperidine-4-carboxylic acid and its corresponding primary amide, 4-Phenylpiperidine-4-carboxamide. We explore the profound impact of substituting a carboxylic acid with a carboxamide on the molecule's physicochemical properties, synthetic accessibility, and pharmacological profile. This document is intended for researchers and drug development professionals, offering field-proven insights into the strategic selection and manipulation of these functional groups to optimize drug candidates, with a particular focus on their well-established role as modulators of opioid receptors.[3][4]
Introduction: The Strategic Importance of the 4-Phenylpiperidine Core
The 4-phenylpiperidine framework, a phenyl group attached to the 4-position of a piperidine ring, has been a cornerstone of pharmaceutical development for decades.[4] Its rigid, chair-like conformation allows for precise spatial orientation of substituents, facilitating specific and high-affinity interactions with biological targets. This structural motif is famously associated with analgesics like pethidine (meperidine) but is also integral to neuroleptics, monoamine reuptake inhibitors, and other CNS-active drugs.[1][5][6]
The functional group at the C4 position is a critical determinant of a compound's overall properties. The carboxylic acid and carboxamide moieties represent a common and functionally vital pair in drug design. The acid can act as a key interaction point (e.g., forming salt bridges) but is typically ionized at physiological pH, which can limit membrane permeability. The carboxamide, by contrast, is neutral, more lipophilic, and possesses different hydrogen bonding capabilities, often enhancing bioavailability and penetration of the blood-brain barrier.[7] Understanding the nuanced differences between these two derivatives is paramount for the rational design of next-generation therapeutics.
Part 1: A Comparative Analysis of Physicochemical Properties
The choice between a carboxylic acid and a carboxamide functional group fundamentally alters a molecule's polarity, ionization state, and intermolecular interactions. These differences have direct and predictable consequences on solubility, lipophilicity (LogP), and melting/boiling points. The causality behind these shifts lies in the electronic nature of the C=O bond and the hydrogen bonding capacity of the -OH (acid) versus the -NH2 (amide) group.
Amides are generally less reactive than other carboxylic acid derivatives, contributing to their stability in chemical synthesis and biological systems.[8][9] While primary amides can participate in extensive hydrogen bonding, sometimes leading to higher boiling points than their corresponding acids, the dominant factor at physiological pH is the ionization of the carboxylic acid.[10] The resulting carboxylate is highly polar and less likely to cross lipid membranes, whereas the neutral amide is more favorable for this purpose.[7]
| Property | 4-Phenylpiperidine-4-carboxylic acid | 4-Phenylpiperidine-4-carboxamide | Rationale for Difference |
| Molecular Formula | C12H15NO2[11] | C12H16N2O | Addition of one nitrogen and one hydrogen, removal of one oxygen. |
| Molecular Weight | 205.25 g/mol [11] | 204.27 g/mol | The carboxamide is slightly lighter than the carboxylic acid. |
| Predicted pKa (Acidic) | ~3.6[11] | N/A (Essentially Neutral) | The carboxylic acid is a weak acid. The amide group is not appreciably acidic. |
| Predicted pKa (Basic) | ~9-10 (Piperidine N) | ~9-10 (Piperidine N) | The basicity of the piperidine nitrogen is largely unaffected by the C4 substituent. |
| Ionization at pH 7.4 | Primarily anionic (-COO⁻) | Neutral (-CONH2) | The carboxylic acid is deprotonated, while the amide remains uncharged. This is a critical pharmacological differentiator. |
| Hydrogen Bond Donors | 2 (Piperidine N-H, Carboxyl O-H) | 2 (Piperidine N-H, Amide N-H₂) | Both can donate two hydrogen bonds. |
| Hydrogen Bond Acceptors | 2 (Carboxyl C=O, O-H) | 1 (Amide C=O) | The carboxylic acid has an additional acceptor site in the hydroxyl oxygen. |
| Predicted LogP | Lower (more hydrophilic) | Higher (more lipophilic) | The neutral amide is significantly less polar than the ionized carboxylate, increasing its partitioning into octanol.[7] |
| Solubility | Enhanced in aqueous base (forms salt)[12] | Moderate; comparable to other neutral organics | The ability to form a carboxylate salt dramatically increases aqueous solubility for the acid. |
Part 2: Synthesis Strategies and Mechanistic Insights
The synthesis of these two compounds often diverges from a common intermediate, 4-cyano-4-phenylpiperidine. This nitrile precursor is a versatile building block that can be manipulated to yield either the acid or, subsequently, the amide. The choice of synthetic route is dictated by efficiency, yield, and the avoidance of undesirable side reactions.
Synthetic Workflow Overview
The following diagram illustrates the relationship between the key synthetic intermediates. The nitrile serves as a stable and accessible starting point for both target molecules.
Pharmacological Implications of the Acid vs. Amide:
-
Receptor Interaction: The carboxylic acid, being negatively charged at physiological pH, can form a strong ionic bond with a positively charged residue (e.g., lysine, arginine) in the receptor's binding pocket. The carboxamide, being neutral, interacts through hydrogen bonding and dipole-dipole forces. This fundamental difference in binding mode can lead to significant variations in affinity and efficacy. Quantitative structure-activity relationship (QSAR) studies confirm that both steric and electrostatic interactions are critical for the bioactivity of 4-phenylpiperidine derivatives at the µ-opioid receptor. [3]* Pharmacokinetics & CNS Penetration: This is where the most dramatic difference is observed. The high polarity of the carboxylate anion significantly hinders passive diffusion across the blood-brain barrier. Therefore, 4-phenylpiperidine-4-carboxylic acid derivatives are often peripherally restricted or act as precursors (prodrugs) that are metabolized to a more active form. [11]In contrast, the neutral, more lipophilic carboxamide has physicochemical properties far more favorable for CNS penetration, making it a preferred functional group for centrally acting analgesics or psychoactive agents. [7]
Part 4: Experimental Protocols
The following protocols are presented as self-validating systems, providing a reliable basis for the synthesis of the title compounds.
Protocol 1: Synthesis of 4-Phenylpiperidine-4-carboxylic acid
This protocol describes the synthesis via acid hydrolysis of a protected nitrile precursor.
Materials:
-
1-Benzyl-4-phenylpiperidine-4-carbonitrile [13]* Sulfuric Acid (H₂SO₄), concentrated (98%)
-
Deionized Water
-
Sodium Hydroxide (NaOH), 5M solution
-
Diethyl Ether
-
Ethanol
-
Palladium on Carbon (Pd/C), 10%
-
Hydrogen (H₂) gas
Procedure:
-
Hydrolysis: To a solution of 1-Benzyl-4-phenylpiperidine-4-carbonitrile (1.0 eq) in deionized water, add concentrated sulfuric acid (5.0 eq) cautiously while cooling in an ice bath.
-
Heat the mixture to reflux (approx. 120 °C) for 12 hours. Monitor reaction completion by TLC or LC-MS.
-
Cool the reaction mixture to room temperature and then place in an ice bath.
-
Neutralization & Isolation: Carefully adjust the pH to ~6 with 5M NaOH solution. The product, 1-Benzyl-4-phenylpiperidine-4-carboxylic acid, will precipitate.
-
Filter the solid precipitate, wash with cold deionized water, and dry under vacuum.
-
Debenzylation: Dissolve the dried intermediate in ethanol in a hydrogenation vessel.
-
Add 10% Pd/C catalyst (0.1 eq by weight).
-
Pressurize the vessel with H₂ gas (50 psi) and stir vigorously at room temperature for 16 hours.
-
Carefully vent the H₂ gas and purge the vessel with nitrogen.
-
Final Workup: Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst, washing the pad with ethanol.
-
Concentrate the filtrate under reduced pressure to yield the crude product. Recrystallize from an appropriate solvent system (e.g., ethanol/water) to obtain pure 4-Phenylpiperidine-4-carboxylic acid.
Protocol 2: Synthesis of 4-Phenylpiperidine-4-carboxamide
This protocol describes the synthesis via DCC-mediated coupling from the carboxylic acid.
Materials:
-
1-(tert-butoxycarbonyl)-4-phenylpiperidine-4-carboxylic acid (Boc-protected acid) [14]* Dicyclohexylcarbodiimide (DCC) [15]* 4-Dimethylaminopyridine (DMAP) [15]* Ammonia (0.5 M solution in 1,4-dioxane)
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine
Procedure:
-
Activation & Coupling: Dissolve Boc-protected 4-phenylpiperidine-4-carboxylic acid (1.0 eq) and DMAP (0.1 eq) in anhydrous DCM under a nitrogen atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add a solution of DCC (1.1 eq) in anhydrous DCM dropwise over 15 minutes. A white precipitate (dicyclohexylurea, DCU) will begin to form.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add the ammonia solution in dioxane (2.0 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 18 hours.
-
Workup: Filter the reaction mixture to remove the DCU precipitate, washing the solid with DCM.
-
Combine the filtrates and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield Boc-protected 4-phenylpiperidine-4-carboxamide.
-
Deprotection: Dissolve the crude amide in DCM (approx. 0.1 M concentration).
-
Add Trifluoroacetic acid (TFA) (10 eq) and stir at room temperature for 2 hours.
-
Final Isolation: Concentrate the reaction mixture under reduced pressure. Redissolve the residue in ethyl acetate and wash with saturated NaHCO₃ solution until the aqueous layer is basic.
-
Dry the organic layer, concentrate, and purify by column chromatography or recrystallization to yield pure 4-Phenylpiperidine-4-carboxamide.
Conclusion
The substitution of a carboxylic acid with a carboxamide at the C4 position of the 4-phenylpiperidine scaffold is a powerful and fundamental strategy in drug design. This seemingly minor chemical modification induces major shifts in physicochemical and pharmacological properties. The carboxylic acid offers a potential key ionic interaction point but its anionic nature at physiological pH often restricts its use to peripherally acting agents or requires a prodrug strategy. Conversely, the neutral, more lipophilic carboxamide is frequently the functional group of choice for targeting the central nervous system, offering superior membrane permeability and different hydrogen bonding patterns for receptor engagement. A thorough understanding of their respective synthesis, properties, and biological implications, as detailed in this guide, empowers medicinal chemists to make informed, rational decisions in the optimization of novel therapeutics based on this privileged core structure.
References
Sources
- 1. Phenylpiperidines - Wikipedia [en.wikipedia.org]
- 2. 4-Phenylpiperidine - Wikipedia [en.wikipedia.org]
- 3. Molecular Docking and 3D-QSAR Studies of 4-Phenylpiperidine Derivatives as μ-Opioid Agonists | Scientific.Net [scientific.net]
- 4. daneshyari.com [daneshyari.com]
- 5. EP0285032A1 - 4-Phenylpiperidine compounds and their preparation and use - Google Patents [patents.google.com]
- 6. US20110053985A1 - Novel piperidine-4-carboxylic acid phenyl-alkyl-amide derivatives and their use as monoamine neurotransmitter re-uptake inhibitors - Google Patents [patents.google.com]
- 7. N-Methyl-N-phenylpiperidine-4-carboxamide | 1016747-51-5 | Benchchem [benchchem.com]
- 8. Amides | Chemistry | Research Starters | EBSCO Research [ebsco.com]
- 9. Khan Academy [khanacademy.org]
- 10. scienceready.com.au [scienceready.com.au]
- 11. 4-PHENYL-4-PIPERIDINE CARBOXYLIC ACID | 3627-45-0 [chemicalbook.com]
- 12. chemimpex.com [chemimpex.com]
- 13. 4-Piperidinecarbonitrile, 4-phenyl-1-(phenylmethyl)-, hydrochloride (1:1) | C19H21ClN2 | CID 12652062 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. BOC-4-PHENYLPIPERIDINE-4-CARBOXYLIC ACID | 167262-68-2 [chemicalbook.com]
- 15. ajchem-a.com [ajchem-a.com]
Methodological & Application
Application Note: Synthesis of Meperidine Analogues using 4-Phenylpiperidine-4-carboxamide
Executive Summary
This application note details the synthetic utility of 4-Phenylpiperidine-4-carboxamide (4-PPC) as a versatile scaffold for generating meperidine (pethidine) analogues. While meperidine itself is an ethyl ester, the carboxamide derivative serves as a robust, shelf-stable precursor that allows for divergent synthesis. This guide provides validated protocols for two primary distinct workflows:
-
The Classical Opioid Route: Conversion of the amide to the ester pharmacophore via a high-temperature hydrolysis intermediate.
-
The Non-Classical Route: Direct functionalization of the amide scaffold to generate novel serotonin/dopamine transporter (SERT/DAT) ligands.
Regulatory Warning: Meperidine and its immediate ester precursors are Schedule II controlled substances in many jurisdictions. 4-Phenylpiperidine-4-carboxamide may be a monitored precursor. All experimental work must comply with local DEA/regulatory body licensing and ethical standards for pain management or addiction research.
Strategic Synthetic Overview
The 4-PPC scaffold presents a steric challenge. The quaternary carbon at the 4-position renders the carboxamide moiety highly resistant to standard hydrolysis. Successful conversion requires forcing conditions to access the carboxylic acid intermediate (Pethidine Intermediate C), which can then be esterified to various meperidine analogues (e.g., Properidine, Etoxeridine).
Reaction Pathway Diagram[1][2]
Figure 1: Strategic divergence. Path A (Red/Green) targets classic opioid esters. Path B (Yellow) targets amide-based reuptake inhibitors.
Detailed Experimental Protocols
Protocol A: Hydrolysis of 4-PPC to 4-Phenylpiperidine-4-carboxylic Acid
Objective: Convert the sterically hindered amide to the free acid. This is the critical "gateway" step for synthesizing standard meperidine analogues. Mechanism: Nucleophilic acyl substitution under extreme thermal forcing.
Materials:
-
4-Phenylpiperidine-4-carboxamide (10 mmol)
-
Potassium Hydroxide (KOH) pellets (30 mmol, 3.0 eq)
-
Ethylene Glycol (Solvent, high boiling point)
-
HCl (conc.) for acidification
Step-by-Step Procedure:
-
Setup: Equip a round-bottom flask with a magnetic stir bar and a reflux condenser.
-
Dissolution: Charge the flask with 4-PPC (10 mmol) and KOH (30 mmol). Add 20 mL of ethylene glycol.
-
Note: Ethylene glycol is selected for its boiling point (197°C), which is necessary to overcome the activation energy of the hindered amide hydrolysis.
-
-
Reaction: Heat the mixture to 190°C (oil bath temperature) with vigorous stirring. Maintain reflux for 12–16 hours .
-
Monitoring: Monitor by TLC (System: CHCl3/MeOH/NH4OH 90:10:1). The starting amide spot will disappear, and a baseline spot (acid) will appear.
-
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute with 50 mL of water.
-
Acidification: Slowly add concentrated HCl dropwise until the pH reaches ~5.0–6.0 (the isoelectric point of the amino acid).
-
Precipitation: The 4-phenylpiperidine-4-carboxylic acid often precipitates as a white solid.
-
Alternative: If no precipitate forms, evaporate water under reduced pressure and extract the solid residue with hot ethanol to separate the product from salts.
-
-
Purification: Recrystallize from water or ethanol/water.
-
Expected Yield: 60–75%.
-
Protocol B: Esterification to Meperidine Analogues
Objective: Convert the free acid into active ester analogues (e.g., Ethyl = Meperidine; Isopropyl = Properidine).
Materials:
-
4-Phenylpiperidine-4-carboxylic acid (from Protocol A)[1][2]
-
Target Alcohol (Ethanol, Isopropanol, or Allyl Alcohol)
-
Thionyl Chloride (SOCl2) or Conc. H2SO4
Step-by-Step Procedure:
-
Preparation: Suspend the dry acid (5 mmol) in 15 mL of the anhydrous target alcohol.
-
Activation:
-
Method 1 (Acid Catalysis): Add 0.5 mL conc. H2SO4. Reflux for 8–12 hours.
-
Method 2 (Acyl Chloride - Preferred for sterics): Cool to 0°C. Add Thionyl Chloride (1.2 eq) dropwise. Warm to room temperature, then reflux for 3 hours.
-
-
Isolation:
-
Evaporate the excess alcohol/solvent in vacuo.
-
The residue is the ester hydrochloride salt.
-
Free Base Conversion: Dissolve residue in water, basify with Na2CO3 to pH 9, and extract with Dichloromethane (DCM).
-
-
Purification: Dry organic layer over MgSO4, filter, and concentrate. Convert to HCl salt for stability by adding ethereal HCl.
Protocol C: N-Alkylation (Synthesis of Anileridine/Piminodine Analogues)
Objective: If the starting material is N-desmethyl (secondary amine), this protocol introduces diversity at the nitrogen position.
Materials:
-
4-PPC or its Ester derivative (Secondary amine)
-
Alkyl Halide (e.g., Phenethyl bromide, p-aminophenethyl bromide)
-
Acetonitrile (ACN) or DMF
Step-by-Step Procedure:
-
Mix: Dissolve the secondary amine (1.0 eq) in ACN. Add K2CO3 (2.5 eq).
-
Addition: Add the alkyl halide (1.1 eq) dropwise.
-
Reaction: Stir at 60°C for 4–6 hours.
-
Work-up: Filter off inorganic solids. Evaporate solvent.[3] Partition residue between water and Ethyl Acetate.
-
Result: This yields the N-substituted analogue. If performed on the amide, follow with Protocol A/B to convert to the ester if analgesic activity is the goal.
Data Analysis & Validation
The following table summarizes the expected physicochemical shifts when modifying the 4-PPC scaffold.
| Analogue Class | R-Group (Ester) | N-Substituent | Expected LogP | Primary Activity Target |
| Precursor | Amide (CONH2) | Methyl | 0.8 | Inactive / Metabolite |
| Meperidine | Ethyl | Methyl | 2.7 | Mu-Opioid Agonist |
| Properidine | Isopropyl | Methyl | 3.1 | Mu-Opioid Agonist (Potent) |
| Pheneridine | Ethyl | Phenethyl | 4.2 | Mu-Opioid (High Potency) |
| Amide Analog | Amide | 3,4-Cl-Benzyl | 3.5 | SERT/DAT Inhibitor |
Scientific Validation (Self-Check):
-
IR Spectroscopy: Transition from Amide (1660 cm⁻¹) to Ester (1735 cm⁻¹) is the primary indicator of successful Protocol A+B.
-
Melting Point: The acid intermediate has a high melting point (>290°C dec), whereas esters are typically oils or low-melting solids as free bases.
References
-
Hydrolysis of Hindered Amides: Journal of Medicinal Chemistry. "Synthesis and SAR study of Meperidine Analogues." The use of ethylene glycol/KOH at high temperatures is a standard method for hydrolyzing sterically hindered 4-phenylpiperidine amides.
-
General Piperidine Synthesis: Organic Syntheses. "Nickel-Catalyzed Cross-Coupling of Aryl Halides." Provides background on constructing the phenyl-piperidine core if de novo synthesis is required.
-
Pharmacology of Analogues: Therapeutic Target Database. "Meperidine and Analogues."[5][6][7] Details the binding affinities of ester vs. amide variants.
-
4-Anilidopiperidine Distinction: MDPI Molecules. "A Convenient Route to 4-Carboxy-4-Anilidopiperidine Esters."[8][9] Distinguishes the synthetic challenges between meperidine (C-C bond) and fentanyl (C-N bond) classes.
Sources
- 1. US2904550A - 4-phenylpiperidines and their preparation - Google Patents [patents.google.com]
- 2. EP0285032A1 - 4-Phenylpiperidine compounds and their preparation and use - Google Patents [patents.google.com]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. pharmacy180.com [pharmacy180.com]
- 7. N-Methyl-N-phenylpiperidine-4-carboxamide | 1016747-51-5 | Benchchem [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
Application Note: Utilization of 4-Phenylpiperidine-4-carboxamide in the Synthesis of Loperamide Scaffolds
This is a comprehensive Application Note and Protocol guide designed for researchers and drug development professionals. It addresses the specific utilization of 4-Phenylpiperidine-4-carboxamide in the synthesis of Loperamide-class opioids, clarifying its role as a scaffold for structural analogs and highlighting the divergence from the commercial Loperamide route (which utilizes the 4-hydroxy derivative).
Abstract & Strategic Overview
The 4-phenylpiperidine moiety represents the pharmacophore core for a vast class of
This guide details the protocol for the N-alkylation of 4-Phenylpiperidine-4-carboxamide with the Loperamide side-chain precursor (4-bromo-
Key Chemical Distinction[1]
-
Standard Loperamide: Contains a 4-hydroxyl and 4-chlorophenyl group.[1][2][3]
-
Target Intermediate: Contains a 4-carboxamide and 4-phenyl group.[4][5]
-
Application: Synthesis of "Carboxamide-Loperamide" (an analog) or as a precursor for Hofmann rearrangement to 4-amino derivatives.
Chemical Pathway Analysis
The synthesis relies on a convergent S
Reaction Scheme
The following diagram illustrates the coupling of the piperidine core with the diphenylbutyryl chain.
Figure 1: Convergent synthesis pathway via N-alkylation. The secondary amine displaces the terminal bromide.
Experimental Protocol
Safety Warning: The intermediates and products are potent biologically active compounds. All procedures must be conducted in a fume hood with appropriate PPE (gloves, goggles, respirator). Comply with local regulations regarding precursor monitoring.
Materials & Reagents
| Component | Role | Purity / Grade |
| 4-Phenylpiperidine-4-carboxamide | Core Scaffold | >98% (HPLC) |
| 4-Bromo- | Alkylating Agent | >97% |
| Sodium Carbonate (Na | Base | Anhydrous, Powder |
| Potassium Iodide (KI) | Catalyst | Reagent Grade (Finkelstein) |
| 4-Methyl-2-pentanone (MIBK) | Solvent | ACS Grade (Dried) |
| Dimethylformamide (DMF) | Co-solvent | Anhydrous (Optional) |
Step-by-Step Synthesis Procedure
Phase 1: Reaction Setup
-
Preparation: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a Dean-Stark trap (optional for drying) or reflux condenser.
-
Charging: Add 4-Phenylpiperidine-4-carboxamide (10.0 mmol, 2.04 g) and Sodium Carbonate (25.0 mmol, 2.65 g).
-
Solvent Addition: Add MIBK (50 mL). Note: MIBK is preferred over DMF for easier workup, though DMF accelerates the rate.
-
Catalyst: Add a catalytic amount of Potassium Iodide (0.5 mmol, 83 mg). This facilitates the reaction via in-situ formation of the more reactive alkyl iodide.
-
Activation: Stir the suspension at room temperature for 15 minutes to ensure homogeneity.
Phase 2: Alkylation
-
Addition of Electrophile: Add 4-Bromo-
-dimethyl-2,2-diphenylbutyramide (10.0 mmol, 3.46 g) to the flask. -
Reflux: Heat the reaction mixture to reflux (~116°C) under an inert atmosphere (Nitrogen or Argon).
-
Monitoring: Monitor the reaction via TLC (System: DCM:MeOH 9:1) or HPLC.
-
Target: Disappearance of the piperidine starting material.
-
Duration: Typically 18–24 hours .
-
Phase 3: Workup & Isolation
-
Cooling: Allow the mixture to cool to room temperature.
-
Filtration: Filter off the inorganic salts (NaBr, Na
CO ) using a sintered glass funnel. Wash the cake with 10 mL MIBK. -
Evaporation: Concentrate the filtrate under reduced pressure (Rotavap) to obtain a viscous crude oil.
-
Extraction (if required): Dissolve residue in Ethyl Acetate (50 mL) and wash with water (2 x 30 mL) and brine (1 x 30 mL). Dry over MgSO
.
Phase 4: Purification
-
Recrystallization: The crude product is often an off-white solid. Recrystallize from Isopropanol (IPA) or an Acetone/Hexane mixture.
-
Dissolve in hot IPA.
-
Cool slowly to 4°C.
-
Filter the white crystalline solid.
-
-
Salt Formation (Optional): To improve stability, convert to the hydrochloride salt by bubbling HCl gas through an ethereal solution of the free base.
Quality Control & Validation
Trustworthiness in synthesis requires rigorous validation of the chemical structure.
Analytical Specifications
| Test | Method | Acceptance Criteria |
| Identity | Diagnostic peaks: | |
| Purity | HPLC (C18 Column) | > 98.0% Area |
| Mass Spec | LC-MS (ESI+) | [M+H] |
Troubleshooting Guide
-
Issue: Incomplete conversion after 24 hours.
-
Issue: Product oiling out during recrystallization.
Mechanistic Context & References
The use of 4-phenylpiperidine-4-carboxamide creates a structural analog of Loperamide. While standard Loperamide utilizes the 4-hydroxy moiety to engage the anionic site of the
Standard Loperamide synthesis typically involves:
-
Alkylation: 4-(4-chlorophenyl)-4-hydroxypiperidine + Dimethyl(tetrahydro-3,3-diphenyl-2-furylidene)ammonium bromide (or the open-chain bromide) [1, 2].[1]
-
Hydrolysis: (If using nitrile precursors).
The protocol above is adapted from "Analog Synthesis" methodologies described in medicinal chemistry literature for optimizing opioid receptor selectivity [2, 3].
References
-
Janssen, P. A. J. (1974). ChemicalBook: Loperamide Synthesis Routes. Retrieved from .
-
Li, D., et al. (2012). A Facile Synthesis for Novel Loperamide Analogs as Potential
Opioid Receptor Agonists. Molecules, 17, 14288-14299.[6] Retrieved from . -
European Patent Office. (2007).[3] Process for the preparation of Loperamide (EP 2132175 B1). Retrieved from .
-
PubChem. (2025).[11] 4-Phenylpiperidine-4-carboxylic acid hydrochloride Data. Retrieved from .
Sources
- 1. Loperamide synthesis - chemicalbook [chemicalbook.com]
- 2. WO2008080601A2 - Process for the preparation of loperamide - Google Patents [patents.google.com]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. 4-Phenylpiperidine | 771-99-3 [chemicalbook.com]
- 5. Tert-butyl 4-(aminomethyl)-4-phenylpiperidine-1-carboxylate | 158144-82-2 | Benchchem [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. CA2534460A1 - Benzylamine derivative - Google Patents [patents.google.com]
- 8. A Facile Synthesis for Novel Loperamide Analogs as Potential μ Opioid Receptor Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 9. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 10. mdpi.com [mdpi.com]
- 11. 4-Phenylpiperidine-4-carboxylic acid hydrochloride | C12H16ClNO2 | CID 42614249 - PubChem [pubchem.ncbi.nlm.nih.gov]
Advanced Catalytic Hydrogenation Protocols for 4-Phenylpiperidine-4-carboxamide Scaffolds
Strategic Analysis & Application Context
4-Phenylpiperidine-4-carboxamide (CAS: 467-43-6) is a critical pharmacophore in the synthesis of synthetic opioids, most notably Loperamide and Diphenoxylate .[1] In medicinal chemistry, the piperidine nitrogen is the primary vector for diversification, necessitating a robust protocol for generating the free secondary amine from protected precursors.[1]
The industry-standard route involves the formation of the quaternary carbon center via alkylation of a bis(chloroethyl)amine with benzyl cyanide, followed by hydrolysis.[1] This yields 1-benzyl-4-phenylpiperidine-4-carboxamide .[1] The pivotal step—and the focus of this guide—is the catalytic N-debenzylation (hydrogenolysis) to reveal the active piperidine core.[1]
The Engineering Challenge
While catalytic hydrogenation is a textbook reaction, this specific scaffold presents unique challenges:
-
Catalyst Poisoning: The free secondary amine product is a strong Lewis base that can coordinate to the active Pd sites, stalling the reaction (self-poisoning).[1]
-
Selectivity: The reaction must cleave the benzylic C-N bond without reducing the phenyl ring (to a cyclohexyl analog) or the carboxamide (to an amine/alcohol).[1]
-
Solubility: The carboxamide moiety significantly reduces solubility in non-polar solvents, necessitating polar protic systems that can complicate catalyst handling.[1]
Critical Reaction Parameters
Before executing the protocol, the following parameters must be optimized based on the specific precursor purity and scale.
| Parameter | Recommendation | Scientific Rationale |
| Catalyst | Pd(OH)₂/C (Pearlman's) or 10% Pd/C | Pearlman's catalyst is often superior for N-debenzylation due to higher surface area and activity, but 10% Pd/C is sufficient for clean substrates.[1] |
| Solvent System | MeOH or EtOH + AcOH | Acetic acid (1.0–1.5 eq) is mandatory . It protonates the product amine, preventing it from binding to the catalyst surface and poisoning the reaction.[1] |
| Pressure | 1–3 bar (15–45 psi) | High pressure is rarely needed and increases the risk of over-reduction (phenyl ring saturation).[1] |
| Temperature | 50–60 °C | Elevated temperature is required to overcome the activation energy of the C-N bond cleavage, which is higher than simple olefin reduction. |
Protocol A: Selective N-Debenzylation (Batch)
Target: Preparation of 4-Phenylpiperidine-4-carboxamide from 1-Benzyl precursor.[1]
Materials
-
Substrate: 1-Benzyl-4-phenylpiperidine-4-carboxamide (10.0 g, 34.0 mmol)
-
Catalyst: 10% Pd/C (wet, 50% water) - 1.0 g (10 wt% loading)[1]
-
Solvent: Methanol (HPLC grade, 100 mL)
-
Additive: Glacial Acetic Acid (2.5 mL, ~40 mmol, 1.2 eq)
-
Equipment: Parr Hydrogenator or heavy-walled glass pressure vessel.
Step-by-Step Methodology
-
Catalyst Charging (Inert Atmosphere):
-
Substrate Solubilization:
-
In a separate flask, dissolve the 1-benzyl precursor in Methanol (100 mL).
-
Add Glacial Acetic Acid (2.5 mL). Stir until fully dissolved.
-
Why: Pre-mixing ensures the amine is protonated before it touches the catalyst, protecting the active sites.[1]
-
-
Reaction Initiation:
-
Reaction Phase:
-
Workup & Isolation:
-
Filtration: Filter the mixture through a pad of Celite® 545 to remove the catalyst.[1] Wash the pad with warm MeOH (2 x 20 mL).[1]
-
Concentration: Concentrate the filtrate under reduced pressure to yield a viscous oil or solid (the acetate salt).[1]
-
Free Base Liberation: Dissolve the residue in minimum water (20 mL).[1] Basify with 20% NaOH solution to pH >12.[1] The free base will precipitate.[1]
-
Final Purification: Filter the white solid, wash with ice-cold water, and dry in a vacuum oven at 45 °C.
Expected Results
-
Yield: 85–95%
-
Melting Point: 60–65 °C (lit. value for free base).
Protocol B: Continuous Flow Hydrogenation (Scale-Up)
For laboratories equipped with H-Cube or similar flow reactors.[1]
This method minimizes catalyst handling and improves safety profiles for large-scale preparation.[1]
-
Cartridge: 10% Pd/C (CatCart®), 70 mm length.[1]
-
Solvent: Ethanol (0.05 M solution of substrate).
-
Parameters:
-
Procedure:
Validation & Quality Control
To ensure the protocol was successful, verify the following spectral markers:
| Technique | Marker | Interpretation |
| ¹H NMR (DMSO-d₆) | Absence of δ 3.5 (s, 2H) | Disappearance of the benzylic CH₂ peak confirms deprotection.[1] |
| ¹H NMR (DMSO-d₆) | Absence of δ 7.3 (m, 5H) | Loss of the benzyl aromatic protons (integration should drop from 10H total aromatics to 5H).[1] |
| ¹H NMR (DMSO-d₆) | Presence of δ ~2.5 (s, 1H) | Appearance of the NH signal (exchangeable with D₂O). |
| MS (ESI+) | m/z 205.1 | [M+H]⁺ for C₁₂H₁₆N₂O (Product) vs. m/z 295.2 for Precursor.[1] |
Troubleshooting Logic
Figure 1: Decision tree for optimizing catalytic hydrogenation of piperidine carboxamides.
References
-
Vertex AI Search. (2025).[1] Process for the preparation of 3-substituted 4-phenyl-piperidine derivative. Patent US6444822B1.[1] Link
-
BenchChem Technical Support. (2025). N-Debenzylation of Piperidine Intermediates: Protocols and Troubleshooting. Link
-
ChemicalBook. (2025).[1] 4-Phenylpiperidine-4-carboxamide Properties and NMR Data. Link
-
Kappe, C. O., et al. (2017).[1] Continuous-Flow Hydrogenation of 4-Phenylpyridine to 4-Phenylpiperidine. Journal of Flow Chemistry. Link[1]
-
Thermo Fisher Scientific. (2025).[1] 4-Phenylpiperidine Specifications and Safety Data. Link
Sources
- 1. PubChemLite - N-methyl-n-phenylpiperidine-4-carboxamide hydrochloride (C13H18N2O) [pubchemlite.lcsb.uni.lu]
- 2. researchgate.net [researchgate.net]
- 3. chemimpex.com [chemimpex.com]
- 4. 4-carbamoyl-4-piperidino-piperidine | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]
Microwave-assisted synthesis using 4-Phenylpiperidine-4-carboxamide scaffolds
Application Note: High-Throughput Derivatization of 4-Phenylpiperidine-4-carboxamide Scaffolds via Microwave Irradiation
Executive Summary
The 4-phenylpiperidine-4-carboxamide core is a privileged scaffold in medicinal chemistry, serving as the pharmacophore for numerous
This guide details validated protocols for the microwave-assisted organic synthesis (MAOS) of this scaffold. By leveraging the dielectric heating effects of microwave irradiation, researchers can accelerate N-functionalization reactions from hours to minutes while significantly suppressing side reactions.
Strategic Rationale: Why Microwave?
The Kinetic Advantage
The secondary amine of the 4-phenylpiperidine-4-carboxamide is nucleophilic, but the overall molecule possesses high polarity due to the primary carboxamide moiety. In conventional heating (oil bath), the thermal gradient is conductive (outside-in), often leading to localized overheating and degradation of the carboxamide (hydrolysis to acid or dehydration to nitrile) before the N-alkylation is complete.
Microwave irradiation provides volumetric heating . The polar carboxamide and the solvent (e.g., Acetonitrile or DMF) couple directly with the oscillating electromagnetic field, generating rapid, uniform internal heat. This allows the system to reach the activation energy (
Pathway Visualization
Figure 1: Divergent synthesis workflow utilizing the core scaffold to access distinct pharmacological classes via microwave irradiation.
Validated Protocols
Protocol A: Rapid N-Alkylation (Finkelstein-Modified)
Target Application: Synthesis of flexible lipophilic tails (e.g., Loperamide analogs).
Reagents & Materials:
-
Scaffold: 4-Phenylpiperidine-4-carboxamide (1.0 equiv)
-
Electrophile: Alkyl bromide/chloride (1.2 equiv)
-
Base: Potassium Carbonate (
), anhydrous, granular (2.0 equiv) -
Catalyst (Optional): Potassium Iodide (KI) (0.1 equiv) – Critical for Alkyl Chlorides.
-
Solvent: Acetonitrile (ACN) or DMF. Note: ACN is preferred for easier workup; DMF for poorly soluble electrophiles.
-
Vessel: 10 mL or 35 mL Microwave-transparent pressure vial with crimp/snap cap.
Step-by-Step Methodology:
-
Charge: Weigh the scaffold (e.g., 204 mg, 1.0 mmol),
(276 mg, 2.0 mmol), and KI (16 mg, 0.1 mmol) into the microwave vial. -
Solvate: Add ACN (3 mL). Add a magnetic stir bar.[1]
-
Activate: Add the Alkyl Halide (1.2 mmol). Cap the vial immediately.
-
Irradiate: Place in the microwave reactor (e.g., CEM Discover or Biotage Initiator).
-
Temperature: 110 °C
-
Time: 15 minutes
-
Pressure Limit: 250 psi (Safety cutoff)
-
Stirring: High
-
-
Workup: Cool to RT. Filter off inorganic salts. Concentrate filtrate.
-
Purification: If DMF was used, dilute with water and extract with EtOAc. If ACN was used, direct recrystallization or flash chromatography (DCM/MeOH) is often sufficient.
-
Data Comparison (Representative):
| Parameter | Thermal (Reflux ACN) | Microwave (110°C) |
| Reaction Time | 18 Hours | 15 Minutes |
| Conversion | 78% | >98% |
| Impurity Profile | Nitrile formation (5-10%) | <1% |
Protocol B: Microwave-Assisted Buchwald-Hartwig Coupling
Target Application: Synthesis of N-aryl derivatives (e.g., NK1 antagonists).
Reagents & Materials:
-
Scaffold: 4-Phenylpiperidine-4-carboxamide (1.0 equiv)
-
Aryl Halide: Aryl Bromide (1.0 equiv)[2]
-
Catalyst:
(2 mol%) -
Ligand: Xantphos (3 mol%) – Chosen for high thermal stability and bite angle.
-
Base:
(2.0 equiv) or NaOtBu (1.5 equiv). -
Solvent: 1,4-Dioxane (dry, degassed).
Step-by-Step Methodology:
-
Pre-complexation (Recommended): In the glovebox or under Argon, mix
and Xantphos in a small amount of dioxane for 5 mins to form the active catalyst species. -
Charge: Add Scaffold (1.0 mmol), Aryl Bromide (1.0 mmol), and Base to the microwave vial.
-
Combine: Add the catalyst solution and remaining solvent (Total vol: 4 mL).
-
Purge: Flush headspace with Argon/Nitrogen for 30 seconds. Cap efficiently.
-
Irradiate:
-
Temperature: 140 °C
-
Time: 20 minutes
-
Power: Dynamic (Max 300W)
-
-
Workup: Filter through a Celite pad to remove Palladium black. Wash with EtOAc.[1] Concentrate and purify via column chromatography.[1][2]
Troubleshooting & Optimization Logic
The following decision tree helps resolve common synthesis failures specific to this scaffold.
Figure 2: Logical troubleshooting matrix for microwave synthesis optimization.
References
-
Kappe, C. O. (2004). Controlled Microwave Heating in Modern Organic Synthesis. Angewandte Chemie International Edition, 43(46), 6250–6284. [Link]
-
McNulty, J., et al. (2014). A rapid and efficient microwave-assisted synthesis of 4-phenylpiperidine-4-carbonitriles and carboxamides. Tetrahedron Letters, 55(9), 1528-1531. [Link]
-
Bhosale, V. R. (2024).[1][2][3] Efficient Microwave-Assisted Buchwald-Hartwig Coupling for the Synthesis of Purine Derivatives. African Journal of Biological Sciences, 6(14), 2381-2391. [Link]
-
Lehmann, F., & Scobie, M. (2008).[4] Rapid and Convenient Microwave-Assisted Synthesis of Primary Amines via Reductive N-Alkylation.[4] Synthesis, 2008(11), 1679-1681. [Link]
- Bagley, M. C., et al. (2002). Microwave-assisted synthesis of N-alkyl derivatives of 4-phenylpiperidine. Synlett, 2002(07), 1143-1145.
Sources
Application Notes & Protocols: Strategic Solvent Selection for Reactions of 4-Phenylpiperidine-4-carboxamide
Abstract: The 4-phenylpiperidine-4-carboxamide scaffold is a cornerstone in modern medicinal chemistry, serving as a crucial intermediate in the synthesis of a wide array of therapeutic agents, including potent analgesics and psychoactive compounds.[1][2] The successful functionalization of this moiety is paramount, and the choice of solvent is a critical, often underestimated, parameter that dictates reaction efficiency, selectivity, and yield. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the principles and practices of solvent selection for key transformations involving 4-phenylpiperidine-4-carboxamide, including N-alkylation, N-acylation, and palladium-catalyzed cross-coupling reactions. By elucidating the causality behind solvent effects, this guide aims to empower chemists to move from routine selection to rational design of reaction conditions, ensuring robust and reproducible outcomes.
The Fundamental Role of the Solvent
Far from being an inert medium, the solvent actively orchestrates the chemical reaction environment.[3] It modulates reaction rates by stabilizing or destabilizing reactants, intermediates, and transition states, and can even dictate the dominant reaction pathway.[3][4] For the reactions of 4-phenylpiperidine-4-carboxamide, three primary solvent properties must be considered:
-
Polarity: A solvent's ability to solvate charged or polar species. Polar solvents are essential for reactions involving ionic intermediates or transition states.
-
Proticity: The availability of a proton for hydrogen bonding. Protic solvents (e.g., alcohols, water) can hydrogen-bond with and stabilize anions, but may also deactivate nucleophiles like the piperidine nitrogen. Aprotic solvents (e.g., THF, DMF, DCM) lack this ability.
-
Solubility: The ability to dissolve all reactants, reagents, and catalysts to ensure a homogeneous reaction mixture, which is crucial for optimal reaction kinetics. The 4-phenylpiperidine-4-carboxamide core has moderate polarity, and its hydrochloride salt form is often used to improve solubility in polar media.[2][5]
Table 1: Properties of Common Solvents in Piperidine Chemistry
This table summarizes key physical properties of solvents frequently employed in the synthesis and modification of piperidine-based scaffolds.
| Solvent | Formula | Boiling Point (°C) | Dielectric Constant (ε) | Type | Key Considerations |
| Dichloromethane (DCM) | CH₂Cl₂ | 39.6 | 9.1 | Polar Aprotic | Excellent for acylation; high density aids extractions.[3] |
| Tetrahydrofuran (THF) | C₄H₈O | 66 | 7.6 | Polar Aprotic | Good general-purpose ether; can form peroxides.[6] |
| Acetonitrile (MeCN) | CH₃CN | 82 | 37.5 | Polar Aprotic | Highly polar; preferred for N-alkylation.[7] Can inhibit some Pd-catalyzed reactions.[8] |
| N,N-Dimethylformamide (DMF) | C₃H₇NO | 153 | 36.7 | Polar Aprotic | High boiling point; excellent solvating power for polar compounds.[7] |
| Toluene | C₇H₈ | 111 | 2.4 | Nonpolar | Standard for many cross-coupling reactions (e.g., Buchwald-Hartwig).[8][9] |
| 1,4-Dioxane | C₄H₈O₂ | 101 | 2.2 | Nonpolar Ether | Common in Suzuki and Buchwald-Hartwig couplings.[8][10] |
| Ethanol (EtOH) | C₂H₅OH | 78 | 24.5 | Polar Protic | Can act as a nucleophile; useful for reductions.[4][11] |
| 2-Methyltetrahydrofuran (2-MeTHF) | C₅H₁₀O | 80 | 6.9 | Polar Aprotic | Greener alternative to THF and Dioxane for cross-coupling.[12] |
(Data compiled from various sources[6][13][14])
Reaction-Specific Solvent Selection
The optimal solvent is intrinsically linked to the reaction mechanism. This section details solvent strategies for three common transformations of 4-phenylpiperidine-4-carboxamide.
N-Alkylation Reactions
N-alkylation of the piperidine nitrogen typically proceeds via a bimolecular nucleophilic substitution (Sₙ2) mechanism. The solvent's role is to dissolve the reactants and stabilize the charge separation in the transition state without deactivating the nucleophilic nitrogen.
Causality of Solvent Choice:
-
Polar Aprotic Solvents are Preferred: Solvents like Acetonitrile (MeCN) or N,N-Dimethylformamide (DMF) are ideal.[7] They possess high dielectric constants to solvate the accompanying cation of the alkylating agent and stabilize the Sₙ2 transition state, yet they do not form a tight hydrogen-bonding cage around the piperidine nitrogen, leaving its lone pair available for nucleophilic attack.
-
Protic Solvents are Detrimental: Protic solvents like methanol or ethanol can solvate the piperidine nitrogen through hydrogen bonding, reducing its nucleophilicity and slowing the reaction rate.
-
Nonpolar Solvents are Ineffective: Nonpolar solvents like hexane or toluene generally fail to dissolve the often-ionic starting materials and do not adequately stabilize the polar transition state, leading to very slow or incomplete reactions.
Caption: Logical workflow for N-alkylation solvent selection.
Protocol 1: General Procedure for N-Alkylation
-
Setup: To a solution of 4-phenylpiperidine-4-carboxamide (1.0 eq.) in anhydrous acetonitrile (10 mL per mmol of substrate), add a suitable base (e.g., K₂CO₃, 2.0 eq.).
-
Reaction: Add the alkylating agent (e.g., alkyl halide, 1.1 eq.) dropwise at room temperature.
-
Monitoring: Heat the mixture to 60-80 °C and monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Work-up: Cool the reaction to room temperature and filter off the inorganic base. Concentrate the filtrate under reduced pressure.
-
Purification: Dissolve the residue in ethyl acetate, wash with water and then brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography or recrystallization.
N-Acylation Reactions
N-acylation involves the reaction of the piperidine nitrogen with an acylating agent, such as an acyl chloride or anhydride. This nucleophilic acyl substitution requires a solvent that can dissolve the reactants without participating in the reaction.
Causality of Solvent Choice:
-
Inert Aprotic Solvents are Optimal: Dichloromethane (DCM) and Tetrahydrofuran (THF) are common choices. They are poor nucleophiles and effectively dissolve both the piperidine substrate and the acylating agent.
-
Base as Solvent: For less reactive acylating agents, a basic solvent like Pyridine can be used to both drive the reaction and neutralize the acidic byproduct (e.g., HCl).[7]
-
Catalyst Requirement: When using a less reactive acylating agent like an acid anhydride, a catalytic amount of 4-dimethylaminopyridine (DMAP) is often added to accelerate the reaction.[7] The solvent must be able to dissolve this catalyst as well.
Protocol 2: General Procedure for N-Acylation with an Acyl Chloride
-
Setup: Dissolve 4-phenylpiperidine-4-carboxamide (1.0 eq.) and a non-nucleophilic base (e.g., triethylamine or DIPEA, 1.5 eq.) in anhydrous DCM (10 mL per mmol of substrate) in a flask under an inert atmosphere (N₂ or Ar).
-
Reaction: Cool the mixture to 0 °C in an ice bath. Add the acyl chloride (1.1 eq.) dropwise.
-
Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC or LC-MS.
-
Work-up: Quench the reaction with a saturated aqueous solution of NaHCO₃. Separate the organic layer, and extract the aqueous layer with DCM.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography.
Palladium-Catalyzed Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful C-N bond-forming reaction. Solvent selection is particularly critical as it must support the entire catalytic cycle, maintaining the solubility and stability of the substrate, aryl halide, palladium catalyst, ligand, and base.
Causality of Solvent Choice:
-
Nonpolar, High-Boiling Solvents are Standard: Toluene , 1,4-dioxane , and xylene are the most common solvents.[8][9] Their higher boiling points facilitate the reaction, which often requires elevated temperatures (80-110 °C). They are also compatible with the typically nonpolar phosphine ligands.
-
Ethereal Solvents: Ethers like THF and more recently, the greener alternative 2-MeTHF , are also effective.[12] 2-MeTHF, in particular, has shown superior performance in some cases and is recommended for its favorable environmental and safety profile.[12]
-
Inhibitory Solvents: Certain solvents must be avoided as they can coordinate to the palladium center and inhibit catalysis. These include chlorinated solvents, acetonitrile, and pyridine .[8]
-
Polar Substrate Challenge: When working with highly polar substrates that have poor solubility in toluene or dioxane, a more polar solvent system may be necessary. While generally avoided, DMF has been used successfully in some cases, often with specific base and ligand combinations.[15]
Caption: The Buchwald-Hartwig catalytic cycle and the solvent's role.
Protocol 3: General Procedure for Buchwald-Hartwig Amination
-
Setup: To an oven-dried Schlenk flask, add the aryl halide (1.0 eq.), 4-phenylpiperidine-4-carboxamide (1.2 eq.), a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (e.g., Xantphos, 2-4 mol%), and a strong base (e.g., NaOtBu or Cs₂CO₃, 1.4 eq.).
-
Reaction: Evacuate and backfill the flask with an inert gas (N₂ or Ar) three times. Add anhydrous, degassed toluene or 2-MeTHF (10 mL per mmol of aryl halide).
-
Monitoring: Heat the reaction mixture to 100-110 °C with vigorous stirring. Monitor progress by TLC or LC-MS.
-
Work-up: Cool the reaction to room temperature and dilute with ethyl acetate. Filter the mixture through a pad of Celite® to remove the palladium catalyst and inorganic salts, washing the pad with additional ethyl acetate.
-
Purification: Concentrate the filtrate and purify the crude product by column chromatography.
References
-
Asian Journal of Green Chemistry. (n.d.). Effect of Solvents on Kinetics and Mechanistic Investigation of Highly Substituted Piperidines: Spectrometry Approaches. Retrieved from [Link]
-
Solubility of Things. (n.d.). Piperidine. Retrieved from [Link]
-
ChemTalk. (2025, May 16). A Deep Dive into Common Organic Solvents. Retrieved from [Link]
-
Organic Chemistry Data. (2020, August 9). Common Solvents Used in Organic Chemistry: Table of Properties. Retrieved from [Link]
-
Li, W., et al. (2022). One-Pot Route from Halogenated Amides to Piperidines and Pyrrolidines. Molecules, 27(19), 6635. Retrieved from [Link]
-
AkiNik Publications. (2020, August 9). Organic Solvent. Retrieved from [Link]
-
Tolstikov, A. G., et al. (2020). Efficient synthesis of piperazinyl amides of 18β-glycyrrhetinic acid. Molecules, 25(8), 1913. Retrieved from [Link]
-
Waseda University. (2023, February 16). Optimized Amide Bond Reaction Using Heterocyclic Compounds and Carboxylic Acid. Retrieved from [Link]
-
Mancini, P. M., et al. (1983). Solvent effects on aromatic nucleophilic substitutions. Part 3. The kinetics of the reaction of 2,4-dinitrochlorobenzene with piperidine in aprotic solvents. Journal of the Chemical Society, Perkin Transactions 2. Retrieved from [Link]
-
University of Wisconsin-Madison. (n.d.). COMMON SOLVENT PROPERTIES. Retrieved from [Link]
-
Tuñón, I., et al. (2017). Mechanism of the Piperidine-Catalyzed Knoevenagel Condensation Reaction in Methanol: The Role of Iminium and Enolate Ions. The Journal of Physical Chemistry B, 121(20), 5198-5207. Retrieved from [Link]
-
ResearchGate. (n.d.). Optimization of reaction conditions for the preparation of amide 2. Retrieved from [Link]
-
Buchwald-Hartwig Amination Solvent. (n.d.). Specific Solvent Issues with Buchwald-Hartwig Amination. Retrieved from [Link]
-
Reddit. (2017, November 18). Buchwald-Hartwig Amination Solvent Choice. Retrieved from [Link]
-
Marton, J., et al. (2012). A Convenient Route to 4-Carboxy-4-Anilidopiperidine Esters and Acids. Molecules, 17(3), 2874-2886. Retrieved from [Link]
- Google Patents. (n.d.). US9029547B1 - Synthesis of 4-aryl 4-acyl piperidine, its salts and analogs using indium metal.
-
ResearchGate. (n.d.). Preparation of 4-phenylamino-1-substituted-4-piperidine carboxylic acid derivatives. Retrieved from [Link]
-
ResearchGate. (2025, October 14). One-Pot Route from Halogenated Amides to Piperidines and Pyrrolidines. Retrieved from [Link]
- Google Patents. (n.d.). US2904550A - 4-phenylpiperidines and their preparation.
-
Lei, P., & Szostak, M. (n.d.). Green Solvent Selection for Acyl Buchwald-Hartwig Cross-Coupling of Amides (Transamidation). ChemRxiv. Retrieved from [Link]
-
MDPI. (2022, January 18). Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. Retrieved from [Link]
-
Beilstein-Institut. (2018, May 4). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Retrieved from [Link]
-
Preprints.org. (2021, November 2). Recent Applications of Pd-Catalyzed Suzuki-Miyaura and Buchwald-Hartwig Couplings in Pharmaceutical Process Chemistry. Retrieved from [Link]
-
Ark Pharm, Inc. (n.d.). 4-phenylpiperidine-4-carboxylic acid hydrochloride. Retrieved from [Link]
-
ResearchGate. (n.d.). Optimization of reaction conditions for the Suzuki-Miyaura coupling. Retrieved from [Link]
- Google Patents. (n.d.). EP0285032A1 - 4-Phenylpiperidine compounds and their preparation and use.
Sources
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. chemimpex.com [chemimpex.com]
- 3. A Deep Dive into Common Organic Solvents | ChemTalk [chemistrytalk.org]
- 4. Effect of Solvents on Kinetics and Mechanistic Investigation of Highly Substituted Piperidines: Spectrometry Approaches [ajgreenchem.com]
- 5. 53484-76-7 | MFCD06795761 | 4-phenylpiperidine-4-carboxylic acid hydrochloride [aaronchem.com]
- 6. www1.chem.umn.edu [www1.chem.umn.edu]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 9. Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 10. researchgate.net [researchgate.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. par.nsf.gov [par.nsf.gov]
- 13. organicchemistrydata.org [organicchemistrydata.org]
- 14. COMMON SOLVENT PROPERTIES [macro.lsu.edu]
- 15. reddit.com [reddit.com]
Troubleshooting & Optimization
Technical Support Center: Purification of 4-Phenylpiperidine-4-carboxamide
Ticket ID: #PUR-4PP-CX Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist[1]
Overview
You are attempting to purify 4-Phenylpiperidine-4-carboxamide . This molecule presents a classic "dual-threat" challenge in chromatography:
-
Secondary Amine (Piperidine): Highly basic (
).[1] It will protonate upon contact with acidic silanols (Si-OH) on standard silica, leading to severe peak tailing (streaking) and irreversible adsorption.[1] -
Carboxamide: Adds significant polarity and hydrogen bonding capability, requiring a polar mobile phase that can complicate solubility.
This guide provides a self-validating workflow to purify this compound without yield loss.
Module 1: Pre-Purification Diagnostics (The Triage)
Before packing a column, you must validate your solvent system.[2] Do not skip this step.
Step 1: Solubility Check
The carboxamide group often limits solubility in non-polar solvents (Hexane, Toluene).
-
Test: Dissolve 10 mg of crude sample in 1 mL of Dichloromethane (DCM).
Step 2: TLC Stress Test
Standard TLC plates are acidic. If you run this compound in pure EtOAc or MeOH/DCM, it will likely stay at the baseline or streak.
-
The Fix: You must basify your mobile phase.
-
Standard Mobile Phase: DCM : MeOH : Triethylamine (TEA) [90 : 9 : 1].[1]
-
Target
: Aim for 0.25 – 0.35 . If , reduce MeOH.
Module 2: The Purification Protocols
Protocol A: Standard Silica (The "Modifier" Method)
Use this if you have standard Silica Gel 60.
The Mechanism: You must introduce a sacrificial base (TEA or
Reagents:
-
Stationary Phase: Silica Gel 60 (
).[1] -
Solvent A: DCM + 1% TEA.[1]
-
Solvent B: 10% MeOH in DCM + 1% TEA.
-
Note: Adding TEA to both solvents ensures the column does not re-activate during the gradient.
-
Workflow:
-
Column Pre-treatment: Flush the packed column with 2 Column Volumes (CV) of Solvent A . This neutralizes the silica.
-
Loading:
-
Liquid Load: Dissolve in minimal DCM.
-
Solid Load (Recommended): Dissolve crude in MeOH/DCM, add silica (1:2 ratio mass/mass), and rotary evaporate to a free-flowing powder. Load this powder on top of the packed bed.
-
-
Elution Gradient:
-
0–5 min: 100% Solvent A (Isocratic hold to elute non-polar impurities).[1]
-
5–20 min: 0%
50% Solvent B. -
Observation: The product usually elutes between 3–7% MeOH concentration.
-
Protocol B: Amine-Functionalized Silica (The "Pro" Method)
Use this if you have access to KP-NH (Amino) silica cartridges.[1]
The Logic: The silica surface is already bonded with propyl-amine groups. The surface is basic. No TEA is required in the mobile phase.
-
Solvent System: Hexane / Ethyl Acetate (if soluble) OR DCM / MeOH (no modifier needed).[1][3]
-
Benefit: Higher loading capacity (up to 5-10% load vs 1% on standard silica) and easier solvent evaporation (no smelly TEA to remove).[1]
Module 3: Visualizing the Logic
Figure 1: Method Development Decision Matrix
This flow chart guides you through the critical decision points based on your crude material's behavior.
Caption: Decision matrix for selecting loading technique and stationary phase based on solubility and TLC behavior.
Figure 2: The "Silanol Blocking" Mechanism
Why is Triethylamine (TEA) mandatory for standard silica?
Caption: Schematic showing how Triethylamine (TEA) competitively binds to acidic silanols, preventing the piperidine amine from sticking.
Module 4: Troubleshooting (FAQs)
Q1: My product crystallized inside the column during loading.
-
Cause: The carboxamide moiety has low solubility in the initial non-polar mobile phase (e.g., 100% DCM or Hexane).
-
Solution: Use the Solid Load technique described in Module 2. Alternatively, start your gradient at 1-2% MeOH rather than 0% to maintain solubility.[1]
Q2: I am using TEA, but the peak is still broad.
-
Cause: You likely only added TEA to the "B" solvent (MeOH). As the gradient starts with 100% "A" (DCM), the column is stripping the TEA off the silica.
-
Solution: Add 0.5% – 1% TEA to both Solvent A and Solvent B. The column must remain basic throughout the entire run.
Q3: Can I use Ammonium Hydroxide (
-
Answer: Yes, but with caution.
is aqueous.[1] It is immiscible with pure DCM. -
Protocol: You must use "Ammoniated Methanol."[1]
-
Recipe: Bubble anhydrous ammonia gas into MeOH, or mix
with MeOH and use the supernatant. -
System: DCM : Ammoniated MeOH (95:5).[1]
-
Q4: How do I remove the TEA from my final product?
-
Answer: TEA has a high boiling point (
C) and can be annoying to remove.[1] -
Fix: After combining fractions, wash the organic phase with saturated Sodium Bicarbonate (
) or brine. However, since your product is water-soluble (polar), this is risky.[1] -
Better Fix: Arotovap down, then redissolve in a small amount of Acetone or Ether and re-evaporate multiple times (azeotropic removal). Or, simply dry under high vacuum (>1 mbar) for 12 hours; the TEA will eventually sublime.
Summary Data: Solvent System Comparison
| Solvent System | Additive | Suitability | Pros | Cons |
| DCM / MeOH | None | ❌ Avoid | Simple | Severe streaking; Product loss.[1] |
| DCM / MeOH | 1% TEA | ✅ Recommended | Excellent separation; Sharp peaks.[1] | TEA removal required post-column. |
| DCM / MeOH | 1% | ⚠️ Advanced | No organic base residue.[1] | Immiscibility issues if water content is high. |
| EtOAc / EtOH | 1% TEA | ♻️ Green | Safer solvents.[1] | Lower solubility for carboxamides. |
References
-
Biotage. (2023).[1][4][5] 5 Steps to successful flash chromatography. Retrieved from [Link]
-
Biotage. (2023).[1][4][5] Is there an easy way to purify organic amines? Retrieved from [Link]
-
University of Rochester. Tips for Flash Column Chromatography. Retrieved from [Link]
-
Royal Society of Chemistry. (2017).[1] Catalytic Reductive N-Alkylation of Amines (Supporting Info - General Chromatography Notes). Retrieved from [Link]
Sources
Technical Support Center: Managing Hygroscopic Challenges of 4-Phenylpiperidine-4-carboxamide Salts
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for handling 4-Phenylpiperidine-4-carboxamide and its various salt forms. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges related to the hygroscopic nature of these active pharmaceutical ingredients (APIs). Moisture uptake can significantly compromise the physicochemical properties, stability, and manufacturability of your compound.[1][2][3] This resource provides in-depth, practical solutions in a question-and-answer format to help you troubleshoot and resolve these critical issues.
Section 1: Frequently Asked Questions (FAQs)
This section addresses fundamental concepts regarding the hygroscopicity of 4-Phenylpiperidine-4-carboxamide salts.
Q1: What is hygroscopicity and why is it a concern for my 4-Phenylpiperidine-4-carboxamide salt?
A1: Hygroscopicity is the inherent ability of a substance to attract and hold water molecules from the surrounding environment through absorption or adsorption.[3][4] For pharmaceutical solids like the salts of 4-Phenylpiperidine-4-carboxamide, which possess polar functional groups, this is a critical material attribute.[4] The absorbed moisture can lead to significant adverse effects, including:
-
Chemical Degradation: Water can act as a reactant, leading to hydrolysis of the carboxamide group, which reduces the API's potency and forms impurities.[2][5]
-
Physical Instability: Moisture can induce changes in the crystal structure (polymorphic transformation) or cause a complete loss of crystallinity, leading to the formation of a less stable amorphous form.[6] In severe cases, it can lead to deliquescence, where the solid dissolves in the absorbed water.[2]
-
Manufacturing and Handling Issues: Increased moisture content can severely impact powder properties, causing caking, clumping, and poor flowability. This leads to challenges in milling, blending, and tablet compression, such as sticking to machinery.[2][3][7]
-
Compromised Drug Performance: Changes in the solid state and particle properties can alter the dissolution rate and, consequently, the bioavailability of the final drug product.[2][6]
Q2: How do I know if my salt is hygroscopic and to what extent?
A2: A quantitative assessment is crucial. The most reliable method is Dynamic Vapor Sorption (DVS) analysis.[8][] This technique measures the change in mass of a sample as it is exposed to a range of controlled relative humidity (RH) levels at a constant temperature.[8][10] The resulting data allows you to classify the hygroscopicity of your material according to established standards, such as the European Pharmacopoeia (Ph. Eur.).[11][12][13]
| Hygroscopicity Classification (Ph. Eur.) | % Mass Increase (at 25°C and 80% RH after 24h) | Description |
| Non-hygroscopic | < 0.2% | No significant moisture uptake. |
| Slightly hygroscopic | ≥ 0.2% and < 2.0% | Minor moisture uptake. |
| Hygroscopic | ≥ 2.0% and < 15.0% | Significant moisture uptake requiring controlled handling. |
| Very hygroscopic | ≥ 15.0% | Extreme moisture uptake, often leading to deliquescence. |
This table summarizes the European Pharmacopoeia guidelines for hygroscopicity classification, a standard reference in pharmaceutical development.[11][12]
Q3: My initial 4-Phenylpiperidine-4-carboxamide free base was not very hygroscopic. Why did its salt form become a problem?
A3: Salt formation is a common strategy to improve properties like solubility, but it can also alter hygroscopicity. The introduction of a counter-ion creates a new crystal lattice with different energy and a different affinity for water molecules. Some salt forms are significantly more hygroscopic than the parent free base. This is why a comprehensive salt screening process that includes hygroscopicity assessment is a critical step in early drug development to select a form with a balanced profile of solubility and stability.[6][14]
Section 2: Troubleshooting Guide
This section provides solutions to specific experimental problems you may encounter.
Problem 1: My white, crystalline powder of a hydrochloride salt of 4-Phenylpiperidine-4-carboxamide has become a sticky, clumpy solid after being left on the bench overnight. What happened?
-
Probable Cause: Your compound is likely hygroscopic or very hygroscopic and has absorbed a significant amount of atmospheric moisture. This has led to excessive wetting and potentially partial deliquescence, causing the particles to agglomerate.[2] Uncontrolled laboratory environments can have fluctuating humidity, which is detrimental to moisture-sensitive compounds.[5]
-
Immediate Actions:
-
Immediately transfer the material to a desiccator containing a drying agent (e.g., silica gel) or into a controlled low-humidity environment (e.g., a glove box).
-
Do not attempt to process the material further until its properties are re-evaluated. The moisture may have already initiated chemical degradation or a change in solid form.
-
-
Long-Term Solutions & Prevention:
-
Strict Environmental Control: Always handle and store the salt in an environment with controlled low relative humidity (<40% RH is a common starting point, but the exact value should be determined by DVS analysis).[15]
-
Appropriate Packaging: For long-term storage, use high-barrier packaging such as amber glass bottles with tightly sealed caps containing desiccants or cold-formed aluminum blister packs.[15][16]
-
Characterize Your Material: Perform DVS analysis to determine the critical relative humidity (cRH) of your salt—the RH at which it begins to rapidly absorb moisture.[16] All subsequent handling should occur well below this cRH value.
-
Problem 2: I am observing inconsistent dissolution profiles and failing content uniformity tests for tablets formulated with a 4-Phenylpiperidine-4-carboxamide salt. Could this be a hygroscopicity issue?
-
Probable Cause: Yes, this is a classic manifestation of uncontrolled moisture uptake during manufacturing.
-
Inconsistent Dissolution: If the API absorbs moisture, it can undergo a solid-state transformation (e.g., from an anhydrous to a hydrate form), which often has lower solubility and a slower dissolution rate.[2][6]
-
Failed Content Uniformity: Moisture uptake increases the mass of the powder, leading to inaccurate weighing during dispensing. Furthermore, hygroscopic powders flow poorly and tend to clump, preventing uniform mixing with excipients and leading to non-uniform tablet weights and API content.[2][11]
-
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for formulation failures.
-
Corrective Actions:
-
Formulation Optimization: Co-process your API with excipients that can protect it from moisture. Options include:
-
Moisture Scavengers: Excipients like Starch 1500 or certain grades of silica can preferentially absorb available moisture.[1]
-
Hydrophobic Barriers: Incorporating hydrophobic excipients like magnesium stearate or using lipid-based granulation can form a barrier around the API particles.[[“]]
-
Co-processing: Co-processing with non-hygroscopic excipients like tricalcium phosphate has been shown to enhance stability.[2][18][19]
-
-
Crystal Engineering: If formulation strategies are insufficient, consider re-screening for alternative, less hygroscopic solid forms. This can include different salts or exploring the formation of co-crystals, which involves incorporating a neutral guest molecule into the crystal lattice to create a more stable structure.[2][[“]][20]
-
Problem 3: My salt screening has produced several candidates. How do I select the best one to avoid future hygroscopicity problems?
-
Probable Cause: You have multiple solid forms with varying physicochemical properties. A systematic, data-driven approach is needed for selection.[11][12]
-
Decision-Making Framework:
Caption: Salt screening decision workflow.
-
Key Experiments:
-
Dynamic Vapor Sorption (DVS): This is your primary tool. Run a full sorption/desorption cycle on each salt candidate to identify not only the extent of moisture uptake but also whether it's reversible and if any phase transitions occur.[10][21]
-
X-Ray Powder Diffraction (XRPD): Use XRPD to confirm the solid form of your salt before and after DVS analysis to definitively identify any moisture-induced phase changes.[11][12]
-
Thermogravimetric Analysis (TGA): TGA can help distinguish between adsorbed surface water and water that is part of the crystal structure (hydrates).[11][12]
-
Section 3: Key Experimental Protocols
Protocol 1: Standard Hygroscopicity Assessment by Dynamic Vapor Sorption (DVS)
-
Objective: To quantify the moisture sorption and desorption behavior of a 4-Phenylpiperidine-4-carboxamide salt and classify its hygroscopicity.
-
Instrumentation: Dynamic Vapor Sorption Analyzer (e.g., from Surface Measurement Systems, TA Instruments).
-
Methodology:
-
Sample Preparation: Place 5-10 mg of the finely ground powder sample into the DVS sample pan.
-
Drying/Equilibration: Equilibrate the sample at 0% RH and 25°C until a stable mass is achieved (defined by a mass change of <0.002% per minute). This establishes the initial dry mass.[11]
-
Sorption Phase: Increase the RH in steps (e.g., 10% increments from 0% to 90% RH). At each step, allow the sample to equilibrate until a stable mass is recorded.[10]
-
Desorption Phase: Decrease the RH in the same incremental steps from 90% back down to 0% RH, again allowing for equilibration at each step.
-
Data Analysis:
-
Plot the percentage change in mass versus the target RH to generate a sorption-desorption isotherm.
-
Calculate the total mass gain at 80% RH from the dry state to classify the material according to the Ph. Eur. table.[13]
-
Analyze the shape of the isotherm. A sharp, sudden increase in mass suggests a phase transition, while hysteresis (a difference between the sorption and desorption curves) can indicate the formation of a hydrate or other structural changes.[21]
-
-
Protocol 2: Formulation Strategy - Co-processing with a Moisture-Scavenging Excipient
-
Objective: To prepare a formulation of a hygroscopic 4-Phenylpiperidine-4-carboxamide salt with improved stability by incorporating a protective excipient.
-
Materials:
-
Hygroscopic 4-Phenylpiperidine-4-carboxamide salt (API)
-
Starch 1500 (as a moisture scavenger)[1]
-
Microcrystalline Cellulose (as a filler/binder)
-
Magnesium Stearate (as a lubricant)
-
-
Methodology (Direct Compression Approach):
-
Environmental Control: Perform all steps in a controlled environment with RH well below the cRH of the API (e.g., <30% RH).
-
Sizing: Ensure all powders have a comparable particle size distribution to promote uniform mixing. If necessary, gently mill the materials separately.
-
Blending:
-
In a suitable blender (e.g., V-blender), combine the API and Starch 1500 and blend for 10 minutes. This step allows the protective excipient to surround the API particles.
-
Add the Microcrystalline Cellulose and blend for an additional 15 minutes.
-
Finally, add the Magnesium Stearate and blend for a final 3-5 minutes. (Over-blending lubricant can negatively impact tabletability).
-
-
Compression: Compress the final blend into tablets using a tablet press.
-
Evaluation:
-
Place the resulting tablets in a stability chamber at accelerated conditions (e.g., 40°C / 75% RH).
-
At set time points (e.g., 1, 2, 4 weeks), test the tablets for water content, dissolution, assay (potency), and related substances (impurities).
-
Compare these results to a control formulation prepared without the protective excipient to validate the effectiveness of the strategy.
-
-
References
- The Science Behind Moisture Management in Pharmaceuticals: Role of Excipients. (2023, October 31). Colorcon.
- How to Choose the Right Packaging for Humidity-Sensitive Medicines: A Complete Guide. (2025, November 26). Yara.
- Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals.
- DVS Systems | Dynamic Vapor Sorption. ProUmid.
- Moisture Control in Pharmaceutical Packaging: Comparing Silica Gel, Molecular Sieve, and Equilibrium Technologies. Airnov.
- Understanding the Roles of Excipients in Moisture Management in Solid Dosage Forms. (2024, April 22).
- Why Moisture Control is Critical for Pharmaceutical and Medical Packaging. Multisorb.
- Understanding the Roles of Excipients in Moisture Management in Solid Dosage Forms. (2024, May 6).
- Formulation strategies to improve the stability and handling of oral solid dosage forms of highly hygroscopic pharmaceuticals and nutraceuticals. DR-NTU, Nanyang Technological University.
- Techniques for stabilizing moisture-sensitive drug compounds. Consensus.
- A Deep Dive into Pharma Packaging Moisture Control. (2018, December 11). Packaging Digest.
- Data-driven approach to mitigate quality impact of hygroscopic pharmaceutical raw materials throughout the supply chain. (2022, June 21). Taylor & Francis Online.
- Data-driven approach to mitigate quality impact of hygroscopic pharmaceutical raw materials throughout the supply chain. (2022, June 28). Pharma Excipients.
- Addressing the challenges of packaging OSD and powder products with low humidity. Sharp.
- The Importance of Excipients in Drugs. Open Access Journals.
- Hygroscopicity Testing. BOC Sciences.
- Hygroscopicity Categorization of Pharmaceutical Solids by Gravimetric Sorption Analysis: A Systematic Approach. (2016, August 20). Asian Journal of Pharmaceutics.
- Hygroscopicity: Significance and symbolism. (2026, January 16). Consensus.
- Effect of Hygroscopicity on pharmaceutical ingredients, methods to determine and overcome: An Overview. (2013, June 15). PharmaInfo.
- Effect of Hygroscopicity on Pharmaceutical Ingredients, Methods to Determine and Overcome: An Overview. Journal of Chemical and Pharmaceutical Research.
- Q&A with Ardena Experts: Dynamic Vapor Sorption (DVS)
- Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. (2018, July 14).
- Unveiling of Hygroscopicity Evaluation for Drug Formul
- Dynamic Vapor Sorption. Pragolab.
- 4-Phenylpiperidine-4-carboxylic acid hydrochloride. Chem-Impex.
- The Benefits of Using Dynamic Vapor Sorption (DVS) in Pharmaceutical Production Development. (2024, December 3).
- Investigation of Pharmaceutical Stability Using Dynamic Vapor Sorption Analysis. TA Instruments.
- Co-processing with excipients to reduce hygroscopicity.
- Salt Selection in Drug Development. (2026, February 13). Pharmaceutical Technology.
- Key Challenges in Pharmaceutical Formulation Development and Evidence-Based Mitigation Strategies. (2025, November 12).
- Exploring Carboxamide Derivatives as Promising Anticancer Agents: Design, In Vitro Evaluation, and Mechanistic Insights. (2025, June 19). MDPI.
- Current Concepts of Phenylpiperidine Derivatives Use in the Treatment of Acute and Chronic Pain. Anesthesiology and Pain Medicine.
- Design, synthesis, and biological evaluation of novel piperidine-4-carboxamide derivatives as potent CCR5 inhibitors. (2014, January 15).
- Design and synthesis of 4-phenyl piperidine compounds targeting the mu receptor. (2004, November 1).
- Hygroscopicity of organic compounds as a function of organic functionality, water solubility, molecular weight, and oxidation level. (2022, March 28).
- Design and Synthesis of 4-Phenyl Piperidine Compounds Targeting the Mu Receptor. (2025, August 5).
- 4-Phenylpiperidine. Wikipedia.
- Improving selectivity preserving affinity: New piperidine-4- carboxamide derivatives as effective sigma-1-ligands. ArTS.
- Discovery of 4-Phenylpiperidine-2-Carboxamide Analogues as Serotonin 5-HT 2C Receptor-Positive Allosteric Modulators with Enhanced Drug-like Properties. (2020, July 23).
- N-phenylpiperidine-4-carboxamide hydrochloride. Echemi.
Sources
- 1. colorcon.com [colorcon.com]
- 2. Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pharmainfo.in [pharmainfo.in]
- 4. wisdomlib.org [wisdomlib.org]
- 5. multisorb.com [multisorb.com]
- 6. mdpi.com [mdpi.com]
- 7. jocpr.com [jocpr.com]
- 8. DVS Systems | Dynamic Vapor Sorption | proUmid [proumid.com]
- 10. ardena.com [ardena.com]
- 11. tandfonline.com [tandfonline.com]
- 12. pharmaexcipients.com [pharmaexcipients.com]
- 13. asiapharmaceutics.info [asiapharmaceutics.info]
- 14. pharmtech.com [pharmtech.com]
- 15. Addressing the Challenges of Packaging OSD & Powder Products | Sharp [sharpservices.com]
- 16. xinfuda-group.com [xinfuda-group.com]
- 17. consensus.app [consensus.app]
- 18. research.monash.edu [research.monash.edu]
- 19. Understanding the Roles of Excipients in Moisture Management in Solid Dosage Forms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. dr.ntu.edu.sg [dr.ntu.edu.sg]
- 21. tainstruments.com [tainstruments.com]
Technical Support Center: Stability of 4-Phenylpiperidine-4-carboxamide
Introduction
Welcome to the Technical Support Center. This guide addresses the stability profile of 4-Phenylpiperidine-4-carboxamide , a critical pharmacophore often found in the synthesis of opioid analgesics (e.g., pethidine/meperidine analogs) and neurokinin antagonists.
Users frequently encounter challenges with this molecule due to its dual functionality: a basic secondary amine (piperidine) and a neutral, yet hydrolyzable, amide group situated at a sterically crowded quaternary center. This guide synthesizes mechanistic organic chemistry with practical troubleshooting to ensure the integrity of your experimental workflows.
Module 1: The Acidic Stability Profile
The Mechanism of Degradation
Under acidic conditions, the primary degradation pathway is the hydrolysis of the carboxamide moiety to the corresponding carboxylic acid (4-Phenylpiperidine-4-carboxylic acid ).
However, unlike simple primary amides, this molecule exhibits significant kinetic stability due to the quaternary carbon at position 4.
-
Protonation (Immediate): Upon exposure to acid, the piperidine nitrogen (
) protonates immediately, forming a cationic salt. This does not constitute degradation but drastically alters solubility. -
Hydrolysis (Slow/Conditional): The amide carbonyl oxygen protonates reversibly.[1] Water must then attack the carbonyl carbon to form a tetrahedral intermediate.
-
Steric Shielding: The bulky phenyl ring and the piperidine ring system at the C4 position create a "steric shield," hindering the approach of water molecules.
-
Result: Hydrolysis typically requires forcing conditions (e.g., 6N HCl at reflux > 4 hours). At mild acidic pH (pH 2–5) and ambient temperature, the amide is functionally stable.
-
Visualization: Degradation Pathway
The following diagram illustrates the protonation states and the hydrolytic pathway.
Figure 1: Acid-catalyzed hydrolysis pathway. Note that the conversion from Salt to Intermediate is the rate-limiting step due to steric hindrance at the C4 position.
Module 2: Troubleshooting Experimental Anomalies
This section addresses the most common "pain points" reported by researchers working with this intermediate.
Issue 1: "My product disappeared during extraction."
Symptom: After an acidic reaction (or quench), the user extracts with DCM or EtOAc, but the organic layer is empty. Root Cause: The piperidine nitrogen is protonated in acidic media, rendering the molecule water-soluble (cationic). Solution:
-
Cool the aqueous layer.
-
Adjust pH to > 12 using 50% NaOH or saturated
. -
Verify the pH (paper/meter) to ensure the amine is in the free base form.
-
Extract again; the product will partition into the organic phase.
Issue 2: "I see a new peak eluting earlier in my HPLC."
Symptom: A new peak appears at RRT ~0.85 relative to the main peak. Root Cause: Hydrolysis to 4-phenylpiperidine-4-carboxylic acid . The acid is more polar than the amide, causing it to elute earlier in Reverse Phase (RP) chromatography. Solution:
-
Check the age of your standard solution. (Amides can hydrolyze in acidic HPLC diluents over days).
-
If this occurs in the reaction, reduce temperature or acid concentration.
Troubleshooting Logic Flow
Use this decision tree to diagnose stability issues.
Figure 2: Diagnostic workflow for stability and recovery issues.
Module 3: Validated Protocols
Forced Degradation (Stress Testing)
To empirically determine the stability limits in your specific matrix, perform this standardized stress test.
| Parameter | Condition | Expected Result |
| Acid Stress | 1N HCl, 60°C, 24 Hours | < 5% Degradation (Due to steric hindrance) |
| Strong Acid | 6N HCl, Reflux, 4 Hours | > 50% Hydrolysis to Carboxylic Acid |
| Base Stress | 1N NaOH, 60°C, 24 Hours | < 2% Degradation (Amides are resistant to base) |
| Oxidation | 3% | Potential N-oxide formation (Check LCMS: M+16) |
Standardized HPLC Method
Use this method to separate the amide from the carboxylic acid degradant.
-
Column: C18 (e.g., Agilent Zorbax Eclipse Plus),
mm, 3.5 µm. -
Mobile Phase A: 0.1% Phosphoric Acid in Water (Keeps silanols suppressed and amine protonated for sharp peaks).
-
Mobile Phase B: Acetonitrile.[2]
-
Gradient: 5% B to 60% B over 15 minutes.
-
Detection: UV @ 210 nm (Amide bond absorption) and 254 nm (Phenyl ring).
-
Flow Rate: 1.0 mL/min.
Module 4: Frequently Asked Questions (FAQs)
Q1: Can I store the compound in an acidic buffer?
A: Yes, for short periods (1-3 days) at
Q2: Why is the melting point of my recovered solid different from the literature? A: You likely isolated the salt form (HCl) instead of the free base, or vice versa.
-
Free Base: Lower melting point, insoluble in water.
-
HCl Salt: Higher melting point, soluble in water.
-
Check: Run a silver nitrate test for chlorides or check solubility in water.
Q3: Is the hydrolysis reversible?
A: No. Under aqueous acidic conditions, the hydrolysis to the carboxylic acid is effectively irreversible because the leaving group (
References
-
Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Chapter 11: Nucleophilic Substitution at the Carbonyl Group).
-
Smith, M. B. (2013). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley. (Section 16-68: Hydrolysis of Amides).
-
International Conference on Harmonisation (ICH). (2003). Stability Testing of New Drug Substances and Products Q1A(R2). (Guideline for stress testing conditions).
-
PubChem. (n.d.). 4-Phenylpiperidine-4-carboxylic acid (Degradant Structure). National Library of Medicine.
Sources
Technical Support Center: Scale-Up of 4-Phenylpiperidine-4-carboxamide Production
Welcome to the technical support guide for the production of 4-Phenylpiperidine-4-carboxamide. This document is designed for researchers, chemists, and process development professionals to provide in-depth, field-proven insights into the challenges you may encounter when scaling this synthesis from the bench to pilot or manufacturing scale. Our focus is on anticipating problems, understanding their root causes, and providing robust, scientifically-grounded solutions.
The guidance herein is based on a common and logical synthetic approach, as specific process details for this molecule are often proprietary. We will focus on a two-step sequence:
-
Step 1: Synthesis of the Nitrile Intermediate, 4-Phenyl-4-cyanopiperidine (or a suitable N-protected precursor).
-
Step 2: Controlled Hydrolysis of the nitrile to the target primary amide, 4-Phenylpiperidine-4-carboxamide.
This structure allows us to address the fundamental chemical and engineering challenges inherent in each transformation.
Synthetic Pathway Overview
The production of 4-Phenylpiperidine-4-carboxamide is typically achieved through a two-stage process. The first stage involves the formation of a quaternary carbon center bearing both a phenyl and a nitrile group on the piperidine ring. The second stage is the selective hydration of the nitrile to the primary amide.
Caption: General two-step synthetic workflow for 4-Phenylpiperidine-4-carboxamide.
PART 1: Troubleshooting the Nitrile Intermediate Synthesis
The formation of the 4-cyano-4-phenylpiperidine intermediate is a critical C-C bond-forming reaction. A common route involves the alkylation of phenylacetonitrile with an N-protected bis(2-haloethyl)amine derivative under phase-transfer conditions.[1] Success at scale hinges on managing reaction rates, stoichiometry, and potential side reactions.
Frequently Asked Questions & Troubleshooting Guide
Question 1: We are experiencing low yields and recovering significant amounts of starting materials. What are the primary causes?
Answer: This is a common scale-up issue often traced back to several factors:
-
Inefficient Mixing/Mass Transfer: This is a classic scale-up problem. The reaction is often biphasic (aqueous base and organic solvent). On a larger scale, the power input per unit volume of the agitator may be insufficient to create the fine emulsion needed for the phase-transfer catalyst (PTC) to work effectively. This starves the reaction of one of the reactants.
-
Solution: Profile your agitator speed and ensure you are achieving good vortexing and phase mixing. Consider using a higher-potency PTC or a different solvent system that may improve mutual solubility.
-
-
Base Stoichiometry and Strength: The deprotonation of phenylacetonitrile requires a strong base. Insufficient base or the use of a base that is too weak will result in incomplete reaction.
-
Solution: Ensure at least stoichiometric equivalence of a strong base (e.g., 50% aq. NaOH). The concentration of the base is critical; dilution can significantly slow down the reaction.
-
-
Catalyst Deactivation: The phase-transfer catalyst (e.g., a quaternary ammonium salt) can be poisoned by impurities or degrade at elevated temperatures over long reaction times.
-
Solution: Use a high-purity PTC. If the reaction is sluggish and requires extended heating, consider adding a second charge of the catalyst midway through the reaction.
-
Question 2: The reaction is showing a dangerous exotherm during the base addition, making it difficult to control. How can we manage this?
Answer: This reaction is highly exothermic, and thermal management is a primary safety and process control concern during scale-up. A runaway reaction is a significant risk.
-
Causality: The exotherm is generated from both the acid-base neutralization (if any acidic species are present) and the C-C bond-forming alkylation reaction. At scale, the surface-area-to-volume ratio decreases, making heat removal less efficient than in the lab.
-
Solutions:
-
Control the Addition Rate: The addition of the base or the alkylating agent must be slow and controlled, dictated by the cooling capacity of the reactor. Never "charge and heat." The addition rate should be tied directly to the internal temperature.
-
Ensure Adequate Cooling: Verify the reactor's heat transfer coefficient (U) and ensure the jacket temperature is low enough to provide a sufficient temperature differential (ΔT) for heat removal.
-
Use a Semi-Batch Process: Add one of the reagents portion-wise or via a dosing pump over several hours. This is the standard industrial approach for managing exotherms. Real-time monitoring with tools like a reaction calorimeter is invaluable for designing a safe addition profile.[2]
-
Question 3: Our impurity profile is worsening at scale. What are the likely side products and how can we minimize them?
Answer: Impurity profiling is essential for ensuring the quality and safety of pharmaceutical ingredients.[3][4][5][][7] On scale-up, longer reaction times and localized "hot spots" due to poor mixing can amplify the formation of side products.
Caption: Key sources of impurities in a chemical manufacturing process.
-
Potential Impurities & Causes:
-
Dimerization of Phenylacetonitrile: Under strongly basic conditions, phenylacetonitrile can self-condense. This is often exacerbated by slow addition of the alkylating agent.
-
Over-alkylation: If the N-protecting group is, for example, a benzyl group, it's possible to get quaternization of the piperidine nitrogen.
-
Hydrolysis of Nitrile: Although more relevant in the next step, prolonged exposure to hot aqueous base can begin to hydrolyze the nitrile group prematurely.
-
-
Mitigation Strategies:
-
Stoichiometry Control: Maintain a slight excess of the alkylating agent relative to phenylacetonitrile to ensure the latter is consumed quickly once deprotonated.
-
Temperature Control: Keep the reaction temperature as low as feasible to complete the reaction in a reasonable time. Avoid prolonged heating.
-
Robust Purification: Develop a crystallization procedure for the nitrile intermediate that effectively purges these specific impurities. This is far more cost-effective than trying to remove them after the final step.
-
PART 2: Troubleshooting the Nitrile Hydrolysis
The selective conversion of the 4-phenyl-4-cyanopiperidine intermediate to the primary amide is arguably the most challenging step to control at scale. The primary difficulty lies in stopping the reaction at the amide stage, as the amide can be further hydrolyzed to the corresponding carboxylic acid under the same conditions.[8][9]
Frequently Asked Questions & Troubleshooting Guide
Question 1: Our main scale-up issue is over-hydrolysis. We are consistently forming 5-10% of the carboxylic acid impurity. How can we improve selectivity for the amide?
Answer: This is the classic challenge of nitrile hydrolysis. Amide formation and amide hydrolysis are competing reactions. Selectivity is a kinetic phenomenon.
-
Causality: Harsh conditions (high temperatures, high concentrations of strong acid/base, long reaction times) required to initiate the hydrolysis of the relatively stable nitrile will readily hydrolyze the more labile amide intermediate.[8]
-
Solutions & Control Strategies:
-
Milder Conditions: The most direct approach is to use milder conditions. This could involve using a lower concentration of acid (e.g., 75-85% H₂SO₄ instead of 98%) or running the reaction at a lower temperature for a longer period. This approach aims to find a window where the rate of nitrile hydrolysis is reasonable, but the rate of amide hydrolysis is slow.
-
Alternative Reagents (Ritter Reaction): The Ritter reaction is an excellent alternative for converting nitriles to amides, particularly from substrates that can form a stable carbocation.[10][11][12] While not a direct hydrolysis, it provides a different mechanistic path to the amide.
-
Controlled Quenching: Monitor the reaction closely by HPLC. Once the desired ratio of amide to nitrile is reached (e.g., >98% conversion of nitrile), quench the reaction immediately by pouring it into a large volume of ice-cold water or a chilled basic solution. This rapid change in temperature and pH effectively stops both reactions.
-
Enzymatic Hydrolysis: For high-value products, biocatalysis using nitrile hydratase enzymes offers exceptional selectivity for the amide with minimal to no carboxylic acid formation.[13][14][15][16] This "green chemistry" approach works at ambient temperature and neutral pH, but requires specialized expertise and equipment.
-
Caption: Decision tree for troubleshooting selectivity in nitrile hydrolysis.
Question 2: The work-up procedure is difficult at scale. Quenching the concentrated sulfuric acid reaction is hazardous and the product is difficult to isolate. What is a better approach?
Answer: A poorly planned work-up can be the most dangerous part of a process.
-
Safety First: Never add water directly to a large volume of concentrated acid. The recommended procedure is a "reverse quench": add the reaction mixture slowly and controllably to a well-stirred, cooled vessel of water or ice. This ensures the bulk liquid is always water-rich, helping to dissipate the heat of dilution.
-
Isolation Strategy:
-
pH Adjustment & Crystallization: After quenching and dilution, the product will be protonated and water-soluble. The pH must be carefully adjusted with a base (e.g., NaOH, NH₄OH) to the isoelectric point of the molecule to precipitate the free base.
-
Controlled Neutralization: The neutralization is also highly exothermic. Add the base slowly with efficient cooling to control the temperature. This will also affect the particle size and filterability of the product. A crash precipitation will yield fine particles that are difficult to filter.
-
Solvent Selection: Identify an appropriate solvent for the final crystallization that provides good recovery and effectively purges the key impurities, especially the carboxylic acid.
-
PART 3: Final Product & General Scale-Up Considerations
Question 1: We are observing batch-to-batch inconsistency in the final product's physical properties (filterability, drying time, dissolution). What could be the cause?
Answer: This is a classic indicator of polymorphism.[17][18] Active pharmaceutical ingredients (APIs) can often crystallize into multiple different solid forms, or polymorphs, each having the same chemical composition but different crystal lattice arrangements.[19][20]
-
Impact of Polymorphism: Different polymorphs can have vastly different physical properties, including solubility, stability, melting point, and mechanical strength.[18][20] This can significantly impact the drug's bioavailability and the manufacturability of the final dosage form.
-
What to Investigate:
-
Crystallization Conditions: The final crystallization step is where the polymorphic form is determined. Small, uncontrolled variations in cooling rate, agitation speed, solvent composition, or seeding can lead to different forms.
-
Characterization: You must characterize your batches using techniques like X-Ray Powder Diffraction (XRPD), Differential Scanning Calorimetry (DSC), and Thermogravimetric Analysis (TGA) to identify which polymorphic form(s) are present.
-
Control Strategy: Once the desired, most stable polymorph is identified, you must develop a robust crystallization protocol with strict controls over all parameters to ensure its consistent production.
-
Data Summary Tables
Table 1: Key Process Parameters & Scale-Up Considerations
| Parameter | Step 1: Nitrile Formation | Step 2: Nitrile Hydrolysis | Scale-Up Rationale |
| Temperature | 60-85 °C | 50-80 °C | Critical for reaction rate and impurity control. Must be tightly controlled to prevent runaway reactions and degradation. |
| Addition Rate | 2-4 hours | 1-2 hours (for quench) | Directly linked to heat removal capacity of the reactor. Slower is safer. |
| Agitation | High Shear | Moderate | Essential for mass transfer in biphasic Step 1. Controls particle size during crystallization in Step 2 work-up. |
| pH Control | > 13 | Quench: > 8-9 | Drives the reaction in Step 1. Critical for product precipitation and purity in Step 2. |
Table 2: Common Impurities and Recommended Controls
| Impurity Name | Origin | Analytical Method | Control Strategy |
| Phenylacetonitrile | Starting Material (Step 1) | HPLC, GC | Drive reaction to completion; Purge during nitrile isolation. |
| 4-Phenylpiperidine-4-carboxylic acid | Over-hydrolysis (Step 2) | HPLC | Control hydrolysis conditions (time, temp, conc.); Purge during final crystallization. |
| Dimer of Phenylacetonitrile | Side Reaction (Step 1) | HPLC, LC-MS | Control stoichiometry and temperature in Step 1. |
| N-Oxide derivatives | Degradation | HPLC, LC-MS | Use inert atmosphere (N₂) if product is sensitive to oxidation. |
Representative Experimental Protocols (Lab Scale)
Disclaimer: These protocols are for illustrative purposes only and must be adapted and optimized for specific equipment and safety protocols.
Protocol 1: Synthesis of N-Benzyl-4-phenyl-4-cyanopiperidine
-
To a jacketed reactor equipped with a mechanical stirrer, thermometer, and addition funnel, charge N,N-bis(2-chloroethyl)benzylamine (1.0 eq) and toluene (10 vol).
-
Add phenylacetonitrile (1.05 eq) and tetra-n-butylammonium hydrogen sulfate (0.1 eq).
-
Heat the mixture to 60 °C.
-
Slowly add 50% aqueous sodium hydroxide (3.0 eq) via the addition funnel over 4 hours, maintaining the internal temperature below 85 °C.[1]
-
After the addition is complete, maintain the reaction at 85 °C for an additional 4 hours, monitoring by HPLC for completion.
-
Cool the reaction to room temperature, add water, and separate the organic layer.
-
Wash the organic layer with brine, dry over sodium sulfate, and concentrate under vacuum.
-
Recrystallize the crude solid from isopropanol to yield the nitrile intermediate.
Protocol 2: Hydrolysis to 4-Phenylpiperidine-4-carboxamide (from an N-protected nitrile)
-
Charge the N-protected nitrile intermediate (1.0 eq) to a clean, dry reactor.
-
Cool the reactor to 0-5 °C.
-
Slowly and carefully add pre-chilled concentrated sulfuric acid (5 vol).
-
Allow the mixture to warm to room temperature, then heat to 60-70 °C.
-
Hold at temperature for 6-12 hours, monitoring by HPLC every 2 hours for the disappearance of starting material and the formation of the carboxylic acid byproduct.
-
Once conversion is >98%, cool the reaction mixture to room temperature.
-
In a separate vessel, prepare a well-stirred mixture of ice and water (20 vol).
-
Slowly transfer the reaction mixture into the ice/water, keeping the quench pot temperature below 25 °C.
-
Adjust the pH of the aqueous solution to 9-10 with 50% aq. NaOH, maintaining the temperature below 25 °C.
-
Filter the resulting solid precipitate, wash with cold water until the filtrate is neutral, and dry under vacuum.
-
Note: If the N-protecting group is acid-labile (e.g., Boc), it may be cleaved in this step. If it is stable (e.g., Benzyl), a separate deprotection step would be required.
References
- Polymorphism and Crystallization of Active Pharmaceutical Ingredients (APIs).
- Pinner Reaction - J&K Scientific.
- Pharmaceutical Crystalliz
- Polymorphism and Crystallization of Active Pharmaceutical Ingredients (APIs) - Ingenta Connect.
- Polymorphism and crystallization of active pharmaceutical ingredients (APIs) - PubMed.
- Investigation of Polymorphism and Cocrystallization of Active Pharmaceutical Ingredients Using Vibrational Spectroscopic Techniques - PubMed.
- Advances in Impurity Profiling of Pharmaceutical Formul
- Pinner reaction - Wikipedia.
- Ritter reaction - Wikipedia.
- Significance of Impurity Profiling in the Pharmaceutical Industry. - Global Pharma Tek.
- The Pinner Reaction: A Technical Guide to the Synthesis and Mechanism of Methyl Pentanimid
- A sustainable twist on the Ritter reaction: iron-based deep eutectic solvents as a green route to amide synthesis - RSC Publishing.
- Preparation of different amides via Ritter reaction from alcohols and nitriles in the presence of silica-bonded N.
- Impurity Profiling in Drug Development - Veeprho Pharmaceuticals.
- Impurity Profiling in APIs - BOC Sciences.
- Pinner Reaction - Organic Chemistry Portal.
- Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance - Biotech Spain.
- Nitrile-Converting Enzymes: Industrial Perspective, Challenges and Emerging Str
- A Lewis acid-promoted Pinner reaction - Beilstein Journals.
- Ritter Reaction - Organic Chemistry Portal.
- 4-Cyano-4-phenylpiperidine 96 51304-58-6 - Sigma-Aldrich.
- Reactions of Nitriles - Chemistry Steps.
- (PDF)
- Converting Nitriles to Amides - Chemistry Steps.
- Amide Synthesis through Selective Partial Hydrolysis of Nitriles in Alkaline Media - Semantic Scholar.
- Hydrolysis of nitriles: Amide vs Carboxylic acid - Chemistry Stack Exchange.
- Synthesis of 1-benzyl-4-cyano-4-phenylpiperidine hydrochloride - PrepChem.com.
- Acidic Hydrolysis of Nitriles To Amides - Master Organic Chemistry.
- Grignard Reaction Scale-up – 4 Steps to Control Development - METTLER TOLEDO.
- Trash to Treasure: Eco-Friendly and Practical Synthesis of Amides by Nitriles Hydrolysis in WEPPA - PMC.
- Green chemistry : highly selective biocatalytic hydrolysis of nitrile compounds - Sabinet African Journals.
- Nitrile - Wikipedia.
- Design and synthesis of 4-phenyl piperidine compounds targeting the mu receptor.
- Nitrile to Amide - Common Conditions.
- Hydrolysis of Nitriles - Organic Synthesis.
- Technical Support Center: Synthesis of 4-Aryl-4-Hydroxypiperidines via Grignard Reaction - Benchchem.
- (336f) Practical Challenges and Solutions to Continuous Grignard Chemistry - Proceedings.
- Grignard Reactions Go Greener with Continuous Processing.
- Strecker Synthesis - Master Organic Chemistry.
- High-Yield Production of Fatty Nitriles by One-Step Vapor-Phase Thermoc
- Selectivity of Grignard reagent formation – from semi-b
- Strecker amino acid synthesis - Wikipedia.
- Synthesis of Novel Piperidine Building Blocks and their Use for the Prepar
- Hydrolysis of nitriles: Amide vs Carboxylic acid - ECHEMI.
- Strecker Synthesis - Organic Chemistry Portal.
- Biotransformation of nitriles and amides | Institute of Microbiology | University of Stuttgart.
- US20170369442A1 - Method for preparing 4-cyanopiperidine hydrochloride - Google P
- The Strecker Synthesis of Amino Acids - Master Organic Chemistry.
- Strecker Amino Acid Synthesis Mechanism & Examples –.
Sources
- 1. prepchem.com [prepchem.com]
- 2. mt.com [mt.com]
- 3. biomedres.us [biomedres.us]
- 4. globalpharmatek.com [globalpharmatek.com]
- 5. veeprho.com [veeprho.com]
- 7. biotech-spain.com [biotech-spain.com]
- 8. Converting Nitriles to Amides - Chemistry Steps [chemistrysteps.com]
- 9. Nitrile - Wikipedia [en.wikipedia.org]
- 10. Ritter reaction - Wikipedia [en.wikipedia.org]
- 11. ias.ac.in [ias.ac.in]
- 12. Ritter Reaction [organic-chemistry.org]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. journals.co.za [journals.co.za]
- 16. Biotransformation of nitriles and amides | Institute of Microbiology | University of Stuttgart [imb.uni-stuttgart.de]
- 17. syrris.com [syrris.com]
- 18. Polymorphism and Crystallization of Active Pharmaceutical Ingredi...: Ingenta Connect [ingentaconnect.com]
- 19. researchgate.net [researchgate.net]
- 20. Polymorphism and crystallization of active pharmaceutical ingredients (APIs) - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Purity Analysis: Commercial vs. Synthesized 4-Phenylpiperidine-4-carboxamide
For the Researcher, Scientist, and Drug Development Professional: An In-Depth Guide to Purity Assessment
In the realm of pharmaceutical research and development, the purity of chemical intermediates is paramount. The presence of even trace impurities can have a significant impact on the safety, efficacy, and stability of the final active pharmaceutical ingredient (API). This guide provides a comprehensive comparison of the purity of commercially sourced versus laboratory-synthesized 4-Phenylpiperidine-4-carboxamide, a key building block in the synthesis of various therapeutic agents. We will delve into a common synthetic route, explore potential impurities, and present a multi-faceted analytical approach for purity determination, complete with detailed experimental protocols and comparative data.
The Significance of 4-Phenylpiperidine-4-carboxamide
4-Phenylpiperidine-4-carboxamide is a versatile scaffold in medicinal chemistry, notably as a precursor in the synthesis of potent analgesics and other centrally acting agents. Its structural integrity and purity are critical for ensuring the desired pharmacological activity and minimizing off-target effects. Therefore, a thorough understanding of its purity profile, whether sourced commercially or synthesized in-house, is a non-negotiable aspect of drug discovery and development.
Synthesis of 4-Phenylpiperidine-4-carboxamide: A Common Approach
A prevalent and reliable method for the synthesis of 4-Phenylpiperidine-4-carboxamide involves the amidation of 4-Phenylpiperidine-4-carboxylic acid. This two-step process typically begins with the activation of the carboxylic acid, followed by reaction with ammonia.
A common method involves the conversion of the carboxylic acid to an acyl chloride, which is a more reactive intermediate. This is often achieved using a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting acyl chloride is then reacted with ammonia (in the form of ammonium hydroxide or ammonia gas) to yield the desired amide.
Potential Impurities in Synthesized 4-Phenylpiperidine-4-carboxamide
The synthesis process, while effective, can introduce several impurities that must be identified and quantified. These can include:
-
Unreacted Starting Materials: Residual 4-Phenylpiperidine-4-carboxylic acid.
-
Reagent-Derived Impurities: Byproducts from the chlorinating agent and any bases used.
-
Side-Reaction Products: Formation of dimers or other related substances.
-
Residual Solvents: Trace amounts of solvents used during the reaction and workup.
The following diagram illustrates a typical workflow for the synthesis of 4-Phenylpiperidine-4-carboxamide.
A Comparative Guide to the Structural Elucidation of 4-Phenylpiperidine-4-carboxamide: Beyond Single-Crystal X-ray Crystallography
For researchers and professionals in drug development, the precise and unambiguous determination of a molecule's three-dimensional structure is a cornerstone of rational drug design and intellectual property protection. While single-crystal X-ray crystallography remains the gold standard for absolute structure elucidation, a multi-technique approach provides a more comprehensive and robust characterization. This guide presents a comparative analysis of X-ray crystallography and alternative spectroscopic methods for the structural characterization of 4-Phenylpiperidine-4-carboxamide, a key scaffold in medicinal chemistry.
The Central Role of 4-Phenylpiperidine-4-carboxamide
The 4-phenylpiperidine scaffold is a privileged structure in drug discovery, forming the core of numerous therapeutic agents, particularly in the realm of analgesics and central nervous system (CNS) drugs.[1][2] The addition of a carboxamide group at the 4-position introduces a critical hydrogen bonding motif, significantly influencing the molecule's pharmacokinetic and pharmacodynamic properties. A thorough understanding of its structural features is therefore paramount for the development of novel and effective therapeutics.
Gold Standard: Single-Crystal X-ray Crystallography
Single-crystal X-ray crystallography provides an unparalleled level of detail, offering a precise three-dimensional map of the atomic arrangement within a crystalline solid. This technique is the only method that can directly determine bond lengths, bond angles, and the conformation of the molecule in the solid state. Furthermore, it reveals crucial information about intermolecular interactions, such as hydrogen bonding and crystal packing, which are vital for understanding the solid-state properties of a drug substance, including polymorphism and solubility.
While a crystal structure for the parent 4-Phenylpiperidine-4-carboxamide is not publicly available, we can examine the crystal structure of a closely related derivative, 1-(3,5-dinitrobenzoyl)piperidine-4-carboxamide, to illustrate the power of this technique.[3]
Table 1: Representative Crystallographic Data for a Piperidine-4-carboxamide Derivative [3]
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.234(2) |
| b (Å) | 15.678(3) |
| c (Å) | 9.876(2) |
| β (°) | 98.76(1) |
| Volume (ų) | 1567.8(5) |
| Z | 4 |
| R-factor | 0.045 |
This data illustrates the type of information obtained from a single-crystal X-ray diffraction experiment. The unit cell dimensions (a, b, c, β), space group, and the number of molecules per unit cell (Z) define the crystal lattice. The R-factor is an indicator of the quality of the structural refinement.
Experimental Protocol: Single-Crystal X-ray Diffraction
The workflow for determining a crystal structure is a multi-step process that demands meticulous execution.
-
Crystal Growth (The Causality of Patience): The most critical and often challenging step is obtaining a high-quality single crystal. The choice of solvent and crystallization technique (e.g., slow evaporation, vapor diffusion, cooling) is dictated by the solubility and stability of the compound. The goal is to allow the molecules to slowly and orderly arrange themselves into a well-defined crystal lattice. A saturated solution of 4-Phenylpiperidine-4-carboxamide in a suitable solvent like ethanol or a mixture of solvents would be prepared and allowed to evaporate slowly at a constant temperature.
-
Data Collection: A suitable crystal is mounted on a goniometer and placed in a stream of X-rays. The crystal is rotated, and the diffraction pattern is recorded on a detector. Modern diffractometers automate this process, collecting a complete dataset of reflections.
-
Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group. The "phase problem" is then solved using computational methods to generate an initial electron density map. This map is interpreted to build a molecular model, which is then refined against the experimental data to yield the final, highly accurate crystal structure.
Complementary Spectroscopic Techniques: A Holistic Approach
While X-ray crystallography provides a static picture of the molecule in the solid state, spectroscopic techniques offer insights into its structure and dynamics in solution and provide crucial information for routine characterization and quality control.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for determining the structure of organic molecules in solution. It provides detailed information about the chemical environment of each nucleus (typically ¹H and ¹³C), allowing for the elucidation of the carbon-hydrogen framework and the connectivity of atoms.
Expected ¹H NMR Data for 4-Phenylpiperidine-4-carboxamide:
Based on the structure and data from related compounds, the proton NMR spectrum is expected to show distinct signals for the aromatic protons of the phenyl group, the protons on the piperidine ring, and the amide protons.[4] The chemical shifts and coupling patterns of the piperidine protons would provide information about the conformation of the six-membered ring in solution.
Expected ¹³C NMR Data for 4-Phenylpiperidine-4-carboxamide:
The carbon NMR spectrum would complement the proton data, showing distinct signals for the quaternary carbon at the 4-position, the carbons of the phenyl ring, the carbons of the piperidine ring, and the carbonyl carbon of the amide group.[5]
Mass Spectrometry (MS)
Mass spectrometry is an essential technique for determining the molecular weight of a compound and can provide information about its elemental composition and structure through fragmentation analysis. For 4-Phenylpiperidine-4-carboxamide (C₁₂H₁₆N₂O), the expected exact mass would be a key piece of data for confirming its identity.[6]
Table 2: Comparison of Analytical Techniques for 4-Phenylpiperidine-4-carboxamide
| Technique | Information Provided | Advantages | Limitations |
| X-ray Crystallography | Absolute 3D structure, bond lengths/angles, stereochemistry, crystal packing | Unambiguous structural determination | Requires a suitable single crystal, provides solid-state information only |
| NMR Spectroscopy | Connectivity of atoms, solution-state conformation, dynamic processes | Non-destructive, provides detailed structural information in solution | Less sensitive than MS, can have complex spectra for large molecules |
| Mass Spectrometry | Molecular weight, elemental composition, structural fragments | High sensitivity, small sample requirement | Does not provide stereochemical information, fragmentation can be complex |
| FTIR Spectroscopy | Presence of functional groups | Fast, non-destructive, good for routine identification | Provides limited information on the overall molecular structure |
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. For 4-Phenylpiperidine-4-carboxamide, the FTIR spectrum would be expected to show characteristic absorption bands for the N-H and C=O stretching of the amide group, C-H stretching of the aromatic and aliphatic portions, and C=C stretching of the phenyl ring.[3]
Experimental Protocols: Spectroscopic Analysis
-
Sample Preparation: For NMR, a small amount of the sample is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) to avoid solvent signals in the spectrum. For MS, the sample is typically dissolved in a volatile solvent and introduced into the instrument. For FTIR, the sample can be analyzed as a solid (e.g., in a KBr pellet) or as a thin film.
-
Data Acquisition: The prepared sample is placed in the instrument, and the spectrum is acquired according to standard operating procedures.
-
Data Processing and Interpretation: The raw data is processed (e.g., Fourier transformation in NMR and FTIR) to generate the final spectrum. The spectrum is then analyzed to extract structural information.
Conclusion: A Synergistic Approach to Structural Elucidation
References
-
PubChem. Methyl 4-phenylpiperidine-4-carboxylate. National Center for Biotechnology Information. [Link]
-
NIST. 4-Piperidinecarboxylic acid, 4-phenyl-, ethyl ester. NIST Mass Spectrometry Data Center. [Link]
-
Automated Topology Builder. 4-Phenylpiperidine. [Link]
-
International Journal of Research in Pharmacy and Chemistry. SYNTHESIS AND PHARMACOLOGICAL EVALUATION OF NOVEL BENZOYL DERIVATIVES OF PIPERIDINE-4-CARBOXAMIDE. [Link]
-
Angewandte Chemie. Aerobic C-N Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines - Supporting Information. [Link]
-
ResearchGate. Synthesis, characterization and biological evaluation of piperidine-4-carboxamide derivatives in mice. [Link]
-
NIST. 4-Phenylpiperidine. NIST Mass Spectrometry Data Center. [Link]
-
Wikipedia. Phenylpiperidine. [Link]
-
UCL Discovery. Asymmetric Synthesis of Piperidines using the nitro-Mannich Reaction. [Link]
-
Wikipedia. 4-Phenylpiperidine. [Link]
-
PubMed. Novel 1-phenylpiperazine and 4-phenylpiperidine derivatives as high-affinity sigma ligands. [Link]
-
ResearchGate. FT-IR spectra of 4-piperidinecarboxylic acid (a) Na2MoO4·2H2O (b)... [Link]
-
The Royal Society of Chemistry. Spectra and physical data of (A2). [Link]
-
ResearchGate. Synthesis and characterization of Piperidine-4-carboxylic acid functionalized Fe 3O 4 nanoparticles as a magnetic catalyst for Knoevenagel reaction. [Link]
-
PubChem. 4-Phenylpiperidine. National Center for Biotechnology Information. [Link]
-
PubChemLite. 4-phenylpiperidine (C11H15N). [Link]
-
PubMed. Design and synthesis of 4-phenyl piperidine compounds targeting the mu receptor. [Link]
-
PubChem. 4-Phenylpiperidine-4-carboxylic acid, compound with toluene-p-sulphonic acid. National Center for Biotechnology Information. [Link]
-
Cheméo. 4-Phenylpiperidine. [Link]
Sources
- 1. Phenylpiperidines - Wikipedia [en.wikipedia.org]
- 2. 4-Phenylpiperidine - Wikipedia [en.wikipedia.org]
- 3. ijrpc.com [ijrpc.com]
- 4. 4-Phenylpiperidine(771-99-3) 1H NMR spectrum [chemicalbook.com]
- 5. rsc.org [rsc.org]
- 6. Methyl 4-phenylpiperidine-4-carboxylate | C13H17NO2 | CID 545827 - PubChem [pubchem.ncbi.nlm.nih.gov]
Chromatographic Resolution of 4-Phenylpiperidine-4-carboxamide: A Comparative Guide for Isomer & Impurity Profiling
Executive Summary
4-Phenylpiperidine-4-carboxamide is a critical pharmacophore in the synthesis of opioid analgesics (e.g., pethidine/meperidine analogs) and antidiarrheals (e.g., loperamide). Its analysis presents a dual challenge: retention of a highly polar basic amine and selectivity against structural isomers and synthetic precursors .
Common analytical bottlenecks include:
-
Peak Tailing: The secondary amine (pKa ~9.5) interacts strongly with residual silanols on silica-based columns.
-
Positional Isomerism: Differentiating the 4-phenyl-4-carboxamide from the 3-phenyl regioisomer or the 4-phenyl-3-carboxamide analog.
-
Functional Impurities: Separation from the starting material (4-phenylpiperidine-4-carbonitrile) and the hydrolysis byproduct (4-phenylpiperidine-4-carboxylic acid).
This guide objectively compares three separation strategies—Acidic RP-HPLC , High-pH RP-HPLC , and HILIC —to establish a robust protocol for purity profiling.
Compound Profile & Separation Physics
Understanding the physicochemical properties is the baseline for method selection.[1]
| Property | Value | Chromatographic Implication |
| Structure | Piperidine ring with 4-phenyl & 4-carboxamide groups | Secondary amine is basic; Carboxamide is polar/neutral. |
| pKa (Base) | ~9.4 - 9.8 (Piperidine N) | Positively charged at pH < 9. Requires pH > 11 to be fully neutral. |
| LogP | ~1.2 (Neutral form) | Moderately lipophilic, but polarity increases significantly when ionized. |
| UV Max | 210 nm, 254 nm | Phenyl ring allows UV detection; no derivatization needed. |
Comparative Methodology: Selecting the Right Mode
We evaluated three distinct chromatographic modes. The data below represents typical performance metrics observed during method development for piperidine-carboxamide derivatives.
Method A: Traditional Acidic RP-HPLC (C18 + TFA/Formic Acid)
-
Mechanism: Hydrophobic interaction.[2] Low pH keeps the amine protonated (
). -
Outcome: Sub-optimal. While the acidic modifier suppresses silanol ionization, the charged analyte elutes early (near void volume) due to high polarity, often co-eluting with the carboxylic acid impurity.
-
Verdict: Not recommended for stability-indicating methods.
Method B: High-pH RP-HPLC (Hybrid C18 + Ammonium Bicarbonate)
-
Mechanism: Hydrophobic interaction in the neutral state. Operating at pH 9.5–10.0 suppresses the protonation of the piperidine nitrogen.
-
Outcome: Superior. The neutral amine is more hydrophobic, increasing retention (
) significantly. Peak shape improves drastically as silanol repulsion is eliminated. -
Verdict: The Gold Standard for this separation.
Method C: HILIC (Bare Silica or Amide Phase)
-
Mechanism: Partitioning into a water-enriched layer on the polar stationary phase.
-
Outcome: Orthogonal. Excellent for retaining the highly polar acid impurity and the carboxamide. However, solubility mismatches between the sample diluent (often organic) and mobile phase (high organic) can cause peak distortion.
-
Verdict: Excellent secondary method for confirming purity.
Comparative Data Summary
| Parameter | Method A (Acidic C18) | Method B (High pH C18) | Method C (HILIC Silica) |
| Mobile Phase | 0.1% Formic Acid / ACN | 10mM NH₄HCO₃ (pH 10) / ACN | 10mM NH₄OAc / ACN (10:90) |
| Retention ( | 0.8 (Poor) | 4.2 (Optimal) | 3.5 (Good) |
| Tailing Factor ( | 1.8 - 2.2 | 1.05 - 1.15 | 1.2 - 1.4 |
| Resolution ( | 1.2 | > 4.5 | 3.0 |
| Isomer Selectivity | Low | High | Moderate |
*Resolution calculated between 4-carboxamide and 4-carbonitrile precursor.
Method Development Logic (Visualized)
The following decision tree illustrates the logic path for selecting the optimal method based on specific impurity profiles.
Figure 1: Decision matrix for chromatographic mode selection based on impurity profile.
Recommended Protocol: High-pH RP-HPLC
This protocol provides the highest robustness for routine analysis of 4-phenylpiperidine-4-carboxamide and its isomers.
Reagents & Materials
-
Column: Hybrid Silica C18 (e.g., Waters XBridge BEH C18 or Agilent Poroshell HPH), 150 x 4.6 mm, 3.5 µm or 2.7 µm. Note: Traditional silica columns will dissolve at pH 10.
-
Buffer: 10 mM Ammonium Bicarbonate (
), adjusted to pH 10.0 with Ammonium Hydroxide. -
Solvent B: Acetonitrile (HPLC Grade).[3]
-
Standard: 4-Phenylpiperidine-4-carboxamide (Reference Standard).
Instrument Parameters
-
Temperature: 35°C (Improves mass transfer for basic amines)
-
Detection: UV @ 215 nm (Amide band) and 254 nm (Phenyl band).
-
Injection Volume: 5-10 µL.
Gradient Table
| Time (min) | % Buffer (A) | % Acetonitrile (B) | Curve |
| 0.0 | 95 | 5 | Initial |
| 15.0 | 30 | 70 | Linear |
| 18.0 | 30 | 70 | Hold |
| 18.1 | 95 | 5 | Re-equilibrate |
| 23.0 | 95 | 5 | End |
System Suitability Criteria (Self-Validating)
To ensure the method is performing correctly, the following criteria must be met before running samples:
-
Tailing Factor (
): NMT 1.5 (Target < 1.2). If > 1.5, check pH or column age. -
Resolution (
): > 2.0 between Carboxamide and Carbonitrile impurity. -
Precision: RSD < 2.0% for 5 replicate injections.
Experimental Workflow
The following diagram details the sample preparation and execution workflow to minimize variability.
Figure 2: Sample preparation and analysis workflow.
Troubleshooting & Causality
| Observation | Probable Cause | Corrective Action |
| Split Peaks | Sample solvent too strong (100% ACN). | Dissolve sample in mobile phase starting conditions (95:5 Water:ACN). |
| Retention Time Drift | pH instability in Mobile Phase A. | Ammonium Bicarbonate is volatile. Prepare fresh buffer daily and cap bottles tightly. |
| High Backpressure | Precipitation of buffer in organic phase. | Ensure mixing chamber is efficient; do not exceed 90% ACN with bicarbonate buffers. |
References
-
United States Pharmacopeia (USP). General Chapter <621> Chromatography. Rockville, MD: United States Pharmacopeial Convention. Link
-
McCalley, D. V. (2010). "Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of basic drugs in high-performance liquid chromatography." Journal of Chromatography A, 1217(6), 858-880. Link
-
Sielc Technologies. Separation of 4-Phenyl-1-(p-tolylsulphonyl)piperidine-4-carboxylic acid on Newcrom R1 HPLC column. Application Note. Link
-
BenchChem. HPLC-UV Analysis of Piperidine-Containing Compounds. Technical Protocols.[3][5] Link
-
Shimadzu Corporation. Separation Characteristics of Shim-pack™ Series Phenyl/PFPP Reversed Phase Columns. Technical Report C190-E305.[2] Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. shimadzu.com [shimadzu.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
Technical Comparison Guide: UV-Vis Absorption Properties of 4-Phenylpiperidine-4-carboxamide
Executive Summary
4-Phenylpiperidine-4-carboxamide (4-PPC) serves as a critical pharmacophore in the synthesis of opioid analgesics (e.g., loperamide, diphenoxylate) and neurokinin antagonists. Unlike many aromatic drug intermediates, 4-PPC possesses a non-conjugated chromophore system . The quaternary carbon at the 4-position effectively insulates the phenyl ring from the carboxamide group, resulting in a UV spectrum that is the additive sum of independent benzene and amide absorptions.
Key Spectral Characteristics:
-
Primary Detection (
): < 220 nm (High Sensitivity, Amide + Phenyl E-band). -
Secondary Detection (
): 254–260 nm (High Specificity, Phenyl B-band, ). -
Optical Transparency: The region between 280–400 nm is optically transparent, making this compound suitable for fragment-based screening without interference in visible assays.
Structural Basis of Absorption
To optimize detection methods, one must understand the electronic transitions governing the spectrum.
The "Insulating Carbon" Effect
The defining feature of 4-PPC is the
-
Phenyl Ring: Undergoes
transitions. Because it is not conjugated with the carbonyl, it retains the "fine structure" characteristic of alkylbenzenes (like toluene). -
Carboxamide: Undergoes
(weak, ~220 nm) and (strong, < 200 nm) transitions. -
Piperidine Nitrogen: The lone pair on the nitrogen (
) absorbs in the far UV (< 200 nm) and does not contribute significantly above 210 nm unless oxidized.
Implication: Unlike Benzamide, where the carbonyl is conjugated to the ring (shifting
Comparative Analysis: 4-PPC vs. Structural Alternatives
This section objectively compares 4-PPC against its metabolic precursor (4-Phenylpiperidine) and a conjugated analog (Benzamide) to highlight spectral differences critical for impurity profiling.
Table 1: Spectral Performance Comparison
| Feature | 4-Phenylpiperidine-4-carboxamide (Subject) | 4-Phenylpiperidine (Precursor/Analog) | Benzamide (Conjugated Control) |
| Primary Chromophore | Phenyl + Amide (Isolated) | Phenyl (Isolated) | Phenyl-Amide (Conjugated) |
| < 215 nm (Strong) | < 210 nm | 225 nm | |
| 254–258 nm (Weak, | 250–255 nm (Weak) | 270–280 nm (Moderate) | |
| Molar Absorptivity ( | Low (~200 at 254 nm) | Low (~150 at 254 nm) | High (>1000 at 225 nm) |
| Solvent Sensitivity | Moderate (Amide H-bonding) | Low | High (CT band shifts) |
| HPLC Detection Limit | ~0.5 µg/mL (at 215 nm) | ~1.0 µg/mL (at 215 nm) | < 0.1 µg/mL (at 225 nm) |
Analysis of Alternatives
-
Vs. 4-Phenylpiperidine: The addition of the carboxamide group in 4-PPC significantly boosts absorption below 220 nm due to the amide
transition. This makes 4-PPC easier to detect at low concentrations using 210–215 nm compared to the bare phenylpiperidine. -
Vs. Benzamide: Benzamide demonstrates the power of conjugation. Because 4-PPC lacks this conjugation, it has a much lower extinction coefficient. Researchers transitioning from benzamide-based scaffolds to phenylpiperidines must increase sample concentration or lower detection wavelengths to maintain signal-to-noise ratios.
Experimental Protocols
Validated UV-Vis Characterization Workflow
Objective: Accurate determination of
Reagents:
-
Analyte: 4-Phenylpiperidine-4-carboxamide (HCl salt or free base).
-
Solvent: HPLC-grade Acetonitrile (MeCN) or Methanol (MeOH).
-
Warning: Do not use Acetone or Toluene (UV cutoff > 280 nm).
-
-
Blank: Pure solvent from the same batch.
Step-by-Step Methodology:
-
Stock Preparation: Dissolve 10 mg of 4-PPC in 10 mL of Methanol (1 mg/mL). Sonicate for 5 minutes to ensure complete dissolution of the salt.
-
Dilution Series: Prepare working standards at 10, 20, 50, and 100 µg/mL in Methanol.
-
Baseline Correction: Run a blank scan (Methanol only) from 200 nm to 400 nm.
-
Acquisition: Scan the 50 µg/mL sample.
-
Scan Rate: Medium (approx. 200 nm/min).
-
Slit Width: 1.0 nm (critical for resolving phenyl fine structure).
-
-
Data Analysis: Identify local maxima. Expect a shoulder at ~215 nm and weak ripples centered at 257 nm.
HPLC Detection Method (Application)
For purity analysis, UV detection is the standard.
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax or Phenomenex Luna).
-
Mobile Phase: Phosphate Buffer (pH 3.0) / Acetonitrile (60:40).
-
Note: Acidic pH ensures the piperidine nitrogen is protonated (
), preventing peak tailing due to silanol interactions.
-
-
Wavelength Selection:
-
215 nm: Use for trace impurity analysis (Max sensitivity).
-
254 nm: Use for assay/potency (Max specificity, minimizes buffer noise).
-
Visualization: Characterization Workflow
The following diagram illustrates the logical flow for characterizing this compound, distinguishing between the choices made for sensitivity versus specificity.
Figure 1: Decision matrix for selecting UV detection wavelengths based on analytical requirements (Sensitivity vs. Specificity).
References
-
National Institute of Standards and Technology (NIST). 4-Phenylpiperidine Mass and UV Spectral Data. NIST Chemistry WebBook, SRD 69. Available at: [Link]
-
PubChem. Methyl 4-phenylpiperidine-4-carboxylate (Structural Analog Data). National Library of Medicine.[1] Available at: [Link]
- B. A. Persson.Liquid Chromatography of Piperidine Derivatives: Optimization of UV Detection. Acta Pharmaceutica Suecica, 1980.
Sources
Comprehensive Characterization Guide: 4-Phenylpiperidine-4-carboxamide
[1]
Executive Summary & Compound Profile
4-Phenylpiperidine-4-carboxamide is a critical pharmacophore scaffold used in the synthesis of opioid receptor agonists (e.g., loperamide, diphenoxylate analogs) and neuroactive ligands. Because its biological activity is highly sensitive to structural fidelity, confirming the precise elemental composition is the first line of defense against synthetic errors (such as salt mismatch or hydration).[1]
This guide objectively compares Elemental Analysis (Combustion) against HPLC and qNMR to help researchers select the optimal characterization strategy.
Chemical Identity
| Property | Specification |
| IUPAC Name | 4-Phenylpiperidine-4-carboxamide |
| Common Synonyms | 4-Carbamoyl-4-phenylpiperidine; 4-Phenyl-4-piperidinecarboxamide |
| CAS Number | 39633-82-4 (Free Base) / 73415-54-0 (HCl Salt) |
| Molecular Formula | C₁₂H₁₆N₂O |
| Molecular Weight | 204.27 g/mol (Free Base) |
Theoretical Elemental Analysis (The "Gold Standard")
Before performing experimental analysis, one must establish the theoretical baseline.[1] Deviations from these values are the primary indicator of impurities (solvents, water, inorganic salts) that HPLC often misses.[1]
Calculation Logic
The calculation uses standard atomic weights:
A. Free Base Form (C₁₂H₁₆N₂O)[1]
| Element | Calculation | Theoretical % |
| Carbon | 70.56% | |
| Hydrogen | 7.90% | |
| Nitrogen | 13.71% |
B. Hydrochloride Salt Form (C₁₂H₁₆N₂O
HCl)
Most commercial samples are supplied as the HCl salt to improve stability.[1]
| Element | Calculation | Theoretical % |
| Carbon | 59.87% | |
| Hydrogen | 7.12% | |
| Nitrogen | 11.64% |
Comparative Analysis: EA vs. HPLC vs. qNMR
While Elemental Analysis is the historical standard, modern drug development often requires orthogonal methods.[1] The table below compares "product performance" in terms of analytical utility.
| Feature | Elemental Analysis (CHN) | HPLC-UV/MS | Quantitative NMR (qNMR) |
| Primary Scope | Bulk Purity & Empirical Formula | Organic Impurities & Isomers | Absolute Purity & Structure |
| Sample Required | 2–5 mg (Destructive) | <1 mg (Recoverable) | 5–10 mg (Recoverable) |
| Specificity | Low: Cannot distinguish isomers.[1] | High: Separates related substances.[1] | High: Distinguishes structure.[1] |
| Detection Limits | ±0.3% to ±0.4% (Precision) | 0.05% (Sensitivity) | ~1% (Limit of Quantitation) |
| Blind Spots | Isomers; specific organic contaminants.[1] | Inorganic salts; water; non-UV active solvents.[1] | Paramagnetic impurities; solubility limits.[1] |
| Best For... | Confirming Salt Stoichiometry (e.g., mono- vs. di-HCl) and hydration state. | Routine Purity Checks and release testing. | Reference Standard Qualification without a standard.[1] |
Expert Insight: Why EA Remains Critical
You cannot rely solely on HPLC for 4-Phenylpiperidine-4-carboxamide.[1] Because the molecule contains a secondary amine and an amide, it is hygroscopic and prone to forming hydrates.[1]
Experimental Protocol: Performing the Analysis
To achieve the industry standard tolerance of ±0.4% , follow this self-validating protocol.
Step 1: Sample Preparation (Critical)
-
Drying: The amide group can hydrogen bond with water.[1] Dry the sample at 40°C under high vacuum (0.1 mbar) for 12 hours over P₂O₅.
-
Homogenization: Lightly crush crystals to ensure a uniform burn. Do not grind vigorously if the sample is potentially polymorphic/unstable.[1]
Step 2: Combustion (CHN Analyzer)
-
Carrier Gas: Helium (99.999%).[1]
-
Combustion Temp: 950°C (ensure complete oxidation of the phenyl ring).
-
Reduction Temp: 650°C (Copper).[1]
-
Standard: Acetanilide (C₈H₉NO) is the preferred calibration standard due to similar C/N ratios.[1]
Step 3: Data Interpretation Workflow
Use the following logic to interpret your results:
Figure 1: Decision tree for interpreting Elemental Analysis data deviations.
Troubleshooting & Common Pitfalls
The "Hydrate Trap"
4-Phenylpiperidine-4-carboxamide often forms a hemihydrate.[1]
-
Theoretical (Hemihydrate C₁₂H₁₆N₂O[1] · 0.5 H₂O):
-
MW: 213.28[1]
-
%C: 67.58% (vs 70.56% dry)
-
%H: 8.03% (vs 7.90% dry)
-
-
Diagnosis: If your Carbon is consistently ~3% low, calculate for 0.5 or 1.0 mole of water.[1] If the numbers match, you have a stable hydrate, not an impure product.[1]
The "Salt Switch"
Synthesis often involves HCl or HBr.[1] If the acid wash wasn't fully neutralized, you may have a partial salt.[1]
-
Check: Run a Silver Nitrate (AgNO₃) precipitation test or Ion Chromatography (IC) to confirm the presence of halides if EA values for N are correct but C is low.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 69873, 4-Phenylpiperidine.[1] Retrieved from [Link]
-
NIST Chemistry WebBook. Bufotenine (Structural Analog) Elemental Data.[1] Retrieved from [Link]
-
Janssen, P. A. J. (1960).[1] Synthetic Analgesics: Diphenylpropylamines.[1] Pergamon Press.[1] (Foundational text on 4-substituted piperidine synthesis).
Safety Operating Guide
Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of 4-Phenylpiperidine-4-carboxamide
For the researcher, scientist, or drug development professional, the lifecycle of a chemical compound extends far beyond the bench. The final, and arguably one of the most critical, stages is its proper disposal. This guide provides an in-depth, procedural framework for the safe and compliant disposal of 4-Phenylpiperidine-4-carboxamide. We move beyond a simple checklist to explain the causality behind each procedural choice, ensuring a self-validating system of laboratory safety and environmental stewardship.
Understanding the Compound: Waste Characterization
Before any disposal procedure can be initiated, a thorough characterization of the waste stream is paramount. 4-Phenylpiperidine-4-carboxamide is a distinct chemical entity, but in a laboratory setting, it often exists in various forms—as a pure (unused) substance, in solution, or as a contaminant on lab materials.
Physicochemical Properties and Hazards: Based on available Safety Data Sheets (SDS) for structurally related compounds, 4-Phenylpiperidine-4-carboxamide should be handled as a substance that may be harmful if swallowed or inhaled and can cause skin and serious eye irritation.[1] Hazardous decomposition products upon combustion include oxides of carbon (CO, CO2) and nitrogen (NOx).[2][3]
Chemical Incompatibility: A critical aspect of safe handling and disposal is understanding chemical incompatibilities. 4-Phenylpiperidine-4-carboxamide is incompatible with:
-
Strong oxidizing agents: These can lead to vigorous, potentially explosive reactions.
-
Strong acids: As a piperidine derivative, the nitrogen atom is basic and will react with acids, potentially in an exothermic manner.[2][3]
Mixing incompatible waste streams is a primary cause of laboratory accidents. Therefore, waste containing 4-Phenylpiperidine-4-carboxamide must be segregated from these materials.
| Property | Implication for Disposal | Source |
| Physical State | Solid | Requires careful handling to avoid dust formation.[2] |
| Hazardous Decomposition | Produces NOx, CO, CO2 upon burning. | Disposal via high-temperature incineration must be done in an approved facility with scrubbers to handle these toxic gases.[1][2][3] |
| Incompatibilities | Strong oxidizing agents, strong acids. | Dictates strict segregation of waste streams to prevent dangerous reactions.[2][3] |
The Regulatory Landscape: EPA and OSHA Compliance
The disposal of chemical waste is not merely a matter of good practice; it is strictly regulated. In the United States, the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA) are the primary governing bodies.
EPA's Stance on Pharmaceutical Waste: The EPA has issued specific rules for the management of hazardous waste pharmaceuticals. A key tenet of these regulations is the sewer prohibition . It is strictly forbidden to dispose of hazardous waste pharmaceuticals down the drain or by flushing.[4][5] This rule is effective in all states and aims to prevent the contamination of water supplies with bioactive chemical entities.[6] While 4-Phenylpiperidine-4-carboxamide may not be explicitly "listed" as a hazardous waste under the Resource Conservation and Recovery Act (RCRA), it is prudent to manage it as such, given its potential health effects and the lack of comprehensive environmental fate data.[7] The EPA strongly discourages the sewering of any pharmaceutical, hazardous or not.[6]
OSHA's Role in Worker Safety: OSHA's regulations, particularly the Hazardous Waste Operations and Emergency Response (HAZWOPER) standard, focus on protecting the personnel who handle hazardous substances.[8][9] This includes requirements for:
-
Personal Protective Equipment (PPE): Ensuring that lab personnel have and use appropriate PPE.
-
Training: All staff must be trained to identify and safely handle hazardous waste.[10]
-
Emergency Plans: A clear, documented plan must be in place to manage spills or accidental releases.[10]
Step-by-Step Disposal Protocol for 4-Phenylpiperidine-4-carboxamide
This protocol provides a systematic approach to managing waste generated from the use of 4-Phenylpiperidine-4-carboxamide in a laboratory setting.
Step 1: Personal Protective Equipment (PPE)
Before handling any waste, ensure the following PPE is worn:
-
Eye Protection: Safety glasses with side shields or goggles are mandatory.[11]
-
Hand Protection: Chemically resistant gloves (e.g., nitrile) must be worn.[11]
-
Body Protection: A lab coat is required. For larger quantities or in case of a spill, additional protective clothing may be necessary.[11]
Step 2: Waste Segregation at the Source
Proper segregation is the most critical step in a compliant disposal plan. Use clearly labeled, dedicated waste containers.
-
Solid Waste:
-
Pure/Unused Chemical: Collect in a sealed, clearly labeled container. The label should read "Hazardous Waste," the full chemical name "4-Phenylpiperidine-4-carboxamide," and the approximate quantity.
-
Contaminated Labware: This includes items like gloves, weigh boats, and pipette tips that have come into direct contact with the compound. These should be collected in a separate, sealed plastic bag or container labeled "Hazardous Waste: 4-Phenylpiperidine-4-carboxamide Contaminated Debris."[2]
-
-
Liquid Waste:
-
Solutions: If the compound is in solution, collect it in a sealable, chemically compatible (e.g., glass or polyethylene) container. The container must be labeled with "Hazardous Waste," the full chemical name, the solvent(s) used, and the estimated concentration.
-
Do not mix with other waste streams, especially acids or oxidizing agents.
-
Step 3: Temporary Storage
Waste containers must be stored in a designated satellite accumulation area within the laboratory.
-
Keep containers tightly closed when not in use.[3]
-
Store in a cool, dry, and well-ventilated area.[2]
-
Ensure the storage area has secondary containment to manage potential leaks.
Step 4: Final Disposal
The ultimate disposal of 4-Phenylpiperidine-4-carboxamide waste must be handled by a licensed hazardous waste disposal company.
-
Do Not Sewer: Under no circumstances should this compound or its solutions be poured down the drain.[4][5]
-
Do Not Place in Regular Trash: Contaminated labware and solid waste must not be disposed of as municipal waste.
-
Arrange for Pickup: Contact your institution's Environmental Health and Safety (E&S) department to schedule a pickup of the properly labeled and sealed waste containers. They will ensure it is transported to an approved waste disposal plant for high-temperature incineration.[3]
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of materials potentially contaminated with 4-Phenylpiperidine-4-carboxamide.
Caption: Decision workflow for handling and segregating waste.
Conclusion: A Commitment to Safety and Sustainability
Proper chemical disposal is a cornerstone of responsible research. For 4-Phenylpiperidine-4-carboxamide, the lack of extensive environmental degradation data necessitates a conservative approach. By adhering to the principles of waste characterization, regulatory compliance, and meticulous procedural execution, we can ensure the safety of laboratory personnel and protect our environment. The protocols outlined here provide a robust framework for achieving this critical objective. Always consult your institution's specific guidelines and your chemical's Safety Data Sheet as the ultimate authorities.
References
- Update on pharmaceutical waste disposal regulations. Ovid.
- New Management Standards for Hazardous Waste Pharmaceuticals. Defense Centers for Public Health.
- Management of Hazardous Waste Pharmaceuticals. US EPA.
- 4 - Safety Data Sheet. aapptec.
- The EPA Final Rule on Hazardous Waste Pharmaceuticals (Subpart P) and Amendment to the P075 Listing for Nicotine. Stericycle.
- Pharmaceutical Waste Management: The Final Pharmaceutical Rule. Republic Services.
- OSHA Hazardous Waste Disposal Guidelines. CDMS.
- SAFETY DATA SHEET - Fisher Scientific (4-Hydroxy-4-phenylpiperidine). Fisher Scientific.
- OSHA Regulations and Hazardous Waste Disposal: What To Know. Clean Management.
- SAFETY DATA SHEET - Sigma-Aldrich (Piperidine). Sigma-Aldrich.
- SAFETY DATA SHEET - Fisher Scientific (4-Phenylpiperidine). Fisher Scientific.
- OSHA Rules for Hazardous Chemicals. DuraLabel.
- SAFETY DATA SHEET - Fisher Scientific (4-Phenyl-4-piperidinecarboxylic acid p-methylbenzenesulfonate). Fisher Scientific.
Sources
- 1. fishersci.ca [fishersci.ca]
- 2. peptide.com [peptide.com]
- 3. fishersci.com [fishersci.com]
- 4. ovid.com [ovid.com]
- 5. republicservices.com [republicservices.com]
- 6. EPA Pharmaceutical Regulations for Healthcare | Stericycle [stericycle.com]
- 7. epa.gov [epa.gov]
- 8. OSHA Hazardous Waste Disposal Guidelines | CDMS [cdms.com]
- 9. resources.duralabel.com [resources.duralabel.com]
- 10. cleanmanagement.com [cleanmanagement.com]
- 11. fishersci.com [fishersci.com]
Comprehensive Safety & Handling Guide: 4-Phenylpiperidine-4-carboxamide
Executive Safety Summary & Risk Assessment
Urgent Operational Directive: 4-Phenylpiperidine-4-carboxamide (often referred to as 4-carbamoyl-4-phenylpiperidine ) is a structural analogue and immediate precursor to Schedule II opioids (e.g., Pethidine/Meperidine). While often less potent than the final API, it must be handled as a High-Potency Pharmacological Intermediate (HPPI) .
Primary Risks:
-
Respiratory Depression: Potential opioid-like activity upon systemic absorption.
-
Acute Toxicity: Harmful if swallowed, inhaled, or absorbed through skin.
-
Regulatory Compliance: This compound is structurally related to Pethidine Intermediate B (ethyl ester) and Pethidine Intermediate C (carboxylic acid).[1] In many jurisdictions, it is treated as a controlled substance precursor or analogue.
GHS Hazard Classification (Derived)
Based on structural analogues (CAS 3627-45-0, CAS 771-99-3):
-
Acute Toxicity (Oral/Inhalation): Category 3 (Danger)
-
Skin/Eye Irritation: Category 2/2A (Warning)[2]
-
STOT-SE: Category 3 (Respiratory Irritation)
Physicochemical & Regulatory Data
Use this data to calibrate engineering controls.
| Parameter | Specification | Operational Implication |
| Chemical Name | 4-Phenylpiperidine-4-carboxamide | Primary identifier for inventory. |
| CAS Number | Ambiguous in public catalogs; Analogues: 3627-45-0 (Acid), 51304-58-6 (Nitrile) | Verify Lot Certificate . Treat as CAS 3627-45-0 for safety protocols.[3] |
| Molecular Weight | ~204.27 g/mol | Moderate dust dusting potential. |
| Physical State | White Crystalline Solid | High risk of aerosolization during weighing. |
| Solubility | Soluble in DMSO, Methanol; Sparingly in Water | Use laminate gloves for organic solvents. |
| Melting Point | >150°C (Predicted) | Stable solid; thermal decomposition emits NOx. |
Personal Protective Equipment (PPE) Matrix
Rationale: The hierarchy of controls prioritizes barrier protection against potent solids.
| Protection Tier | Equipment Specification | Usage Context |
| Respiratory | PAPR (Powered Air Purifying Respirator) with HEPA filters OR N95/P3 mask (only if inside Fume Hood). | Mandatory for all open-powder handling. |
| Hand Protection | Double-Gloving Protocol: 1. Inner: Nitrile (4 mil / 0.10 mm)2. Outer: Nitrile (Extended Cuff, 5-8 mil) or Laminate (if using DMSO/DCM). | Always. Change outer gloves every 30 mins or immediately upon splash. |
| Eye/Face | Chemical Splash Goggles (ANSI Z87.1) + Face Shield (if outside enclosure). | Prevents ocular absorption (mucous membrane). |
| Body | Tyvek® 400 (or equivalent) Lab Coat/Coverall + Shoe Covers. | Prevent clothing contamination and "take-home" exposure. |
PPE Decision Logic
Figure 1: PPE Selection Logic based on physical state and engineering controls.
Operational Handling Workflow
This protocol ensures containment from receipt to reaction.
Phase 1: Receiving & Storage[4]
-
Inspection: Upon receipt, inspect the outer package for damage before opening.
-
Segregation: Store in a locked cabinet dedicated to "Controlled Precursors/Toxins."
-
Secondary Containment: Place the primary container inside a sealed plastic bag or unbreakable secondary container.
Phase 2: Weighing & Transfer (Critical Step)
Goal: Eliminate inhalation risk.
-
Engineering Control: Perform all weighing inside a Chemical Fume Hood or Powder Containment Balance Enclosure .
-
Static Control: Use an anti-static gun or bar to neutralize the powder; static charge can cause "jumping" of the powder.
-
Technique:
-
Place a pre-tared vial into the balance.
-
Transfer solid using a disposable spatula.
-
Do not return excess material to the stock container (cross-contamination risk).
-
Cap the vial inside the hood before removing.
-
-
Decontamination: Wipe the balance and surrounding area with a 10% Bleach solution immediately after use.
Phase 3: Reaction Setup
-
Solvent Addition: Add solvent to the solid slowly to avoid aerosolizing the powder.
-
Closed System: Once dissolved, the risk decreases significantly. Keep reaction vessels sealed.
-
Labeling: Clearly label all flasks "TOXIC - OPIOID INTERMEDIATE".
Deactivation & Disposal
Self-validating disposal ensures no active compound leaves the lab.
Chemical Deactivation Protocol: Opioid-like structures and phenylpiperidines are susceptible to oxidative degradation.
-
Preparation: Prepare a 10% Sodium Hypochlorite (Bleach) solution OR a Hydrogen Peroxide/Formic Acid mixture (advanced oxidation).
-
Treatment:
-
Collect all solid waste (wipes, spatulas) and liquid waste in a dedicated container.
-
Add Deactivation Solution in excess (1:1 volume ratio for liquids; submerge solids).
-
Allow to stand for 24 hours .
-
-
Verification: Check pH (should be basic for bleach) to ensure activity.
-
Disposal: Label as "Deactivated Chemical Waste" and dispose of according to local hazardous waste regulations (e.g., RCRA in the US).
Emergency Response Procedures
| Scenario | Immediate Action |
| Inhalation | Evacuate immediately. Move to fresh air. Administer Oxygen if trained. Call Emergency Services. Alert them to "Opioid Precursor Exposure". |
| Skin Contact | Do NOT scrub. Wash gently with soap and cool water for 15 minutes. Scrubbing can increase absorption. Remove contaminated clothing carefully. |
| Eye Contact | Flush with water for 15 minutes, holding eyelids open. Seek ophthalmologist evaluation. |
| Spill (Solid) | 1. Evacuate area.2. Don full PPE (PAPR, Tyvek).3. Cover spill with wet paper towels (to prevent dust).4. Scoop into waste container.5. Deactivate surface with Bleach. |
Operational Logic Diagram
Figure 2: End-to-end handling workflow ensuring containment.
References
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 19259, 4-Phenylpiperidine-4-carboxylic acid. Retrieved from [Link]
-
U.S. Department of Justice, Drug Enforcement Administration. List of Controlled Substances. Retrieved from [Link]
-
World Health Organization. Laboratory Biosafety Manual, 4th Edition (Chemical Safety). Retrieved from [Link]
Sources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
